molecular formula C17H21ClN2S B141252 Isopromethazine hydrochloride CAS No. 5568-90-1

Isopromethazine hydrochloride

Cat. No.: B141252
CAS No.: 5568-90-1
M. Wt: 320.9 g/mol
InChI Key: RISCHQYUHLQSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISCHQYUHLQSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971030
Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5568-90-1
Record name 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5568-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopromethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005568901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROMETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNR56923ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isopromethazine Hydrochloride: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine hydrochloride, a phenothiazine derivative, is a first-generation antihistamine and a structural isomer of the more widely known promethazine. Its discovery in the post-war era of intensive antihistamine research at the Rhône-Poulenc laboratories in France marked a significant step in understanding the structure-activity relationships of this class of drugs. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, presenting available data, outlining experimental methodologies, and visualizing key chemical and logical pathways. While detailed early experimental data is limited in currently accessible literature, this document consolidates known information to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context

The journey to isopromethazine begins with the parent compound, phenothiazine, first synthesized in 1883.[1] Initially used in the dye industry, its therapeutic potential was not explored until the mid-20th century. In the 1940s, a team of chemists at the French pharmaceutical company Rhône-Poulenc, led by Paul Charpentier, began a systematic investigation of phenothiazine derivatives for their potential antihistaminic properties.[1] This research was driven by the growing understanding of histamine's role in allergic reactions.

This intensive research effort led to the synthesis of promethazine in 1947, a compound that exhibited potent sedative and antihistaminic effects.[1] In the same year, Paul Charpentier also prepared isopromethazine, a structural isomer of promethazine.[2] The key difference between the two lies in the branching of the diamino-propane side chain attached to the phenothiazine nucleus.[2] The discovery and characterization of isopromethazine, alongside promethazine, provided valuable insights into how the spatial arrangement of the side chain influences the compound's interaction with the histamine H1 receptor and other biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of isopromethazine and its hydrochloride salt is presented below.

PropertyValue
Isopromethazine (Free Base)
Molecular FormulaC₁₇H₂₀N₂S[3]
Molecular Weight284.42 g/mol [3]
CAS Number303-14-0[3]
IUPAC NameN,N,β-Trimethyl-10H-phenothiazine-10-ethanamine[3]
This compound
Molecular FormulaC₁₇H₂₀N₂S · HCl[3]
Molecular Weight320.88 g/mol [3][4][5][6]
Melting Point193-194 °C[3]
CAS Number5568-90-1[4][5][6]

Synthesis of this compound

The logical workflow for the synthesis can be visualized as follows:

Synthesis_Workflow Start Starting Materials Step1 N-Alkylation of Phenothiazine Start->Step1 Phenothiazine, 2-chloro-1-(dimethylamino)propane, Strong Base Step2 Isolation of Isopromethazine (Free Base) Step1->Step2 Reaction Work-up Step3 Salt Formation Step2->Step3 Treatment with HCl End This compound Step3->End

Logical workflow for the synthesis of this compound.

A representative experimental protocol, based on the general N-alkylation of phenothiazines and the synthesis of the related compound promethazine, is provided below. It is important to note that this is a generalized protocol and may require optimization.

Representative Experimental Protocol

Step 1: N-Alkylation of Phenothiazine

  • To a suspension of a strong base, such as sodium amide, in an inert solvent like toluene or xylene, add phenothiazine portion-wise with stirring under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to reflux to ensure the formation of the sodium salt of phenothiazine.

  • Cool the reaction mixture slightly, and then add 2-chloro-1-(dimethylamino)propane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for several hours to drive the reaction to completion.

Step 2: Isolation of Isopromethazine Free Base

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude isopromethazine free base.

Step 3: Formation of this compound

  • Dissolve the crude isopromethazine free base in a suitable solvent, such as isopropanol or ethanol.

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic.

  • Cool the mixture in an ice bath to induce crystallization of this compound.

  • Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

The proposed chemical synthesis pathway is illustrated in the following diagram:

Synthesis_Pathway cluster_step1 N-Alkylation phenothiazine Phenothiazine C₁₂H₉NS isopromethazine_base Isopromethazine (Free Base) C₁₇H₂₀N₂S phenothiazine->isopromethazine_base Toluene/Xylene, Reflux alkyl_halide 2-chloro-1-(dimethylamino)propane C₅H₁₂ClN alkyl_halide->isopromethazine_base Toluene/Xylene, Reflux base Strong Base (e.g., NaNH₂) base->isopromethazine_base Toluene/Xylene, Reflux isopromethazine_hcl This compound C₁₇H₂₀N₂S·HCl isopromethazine_base->isopromethazine_hcl Isopropanol hcl HCl hcl->isopromethazine_hcl

Proposed synthesis pathway for this compound.

Mechanism of Action: Histamine H1 Receptor Antagonism

Isopromethazine, like other first-generation antihistamines, exerts its primary therapeutic effect through competitive antagonism of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This pathway is responsible for the classic physiological responses to histamine, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching. By competitively binding to the H1 receptor, isopromethazine blocks histamine from initiating this cascade, thereby mitigating the symptoms of allergic reactions.[1]

The signaling pathway and the antagonistic action of isopromethazine are depicted below:

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Activates Isopromethazine Isopromethazine Isopromethazine->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Response PKC->Response

Histamine H1 receptor signaling and the antagonistic action of Isopromethazine.

Conclusion

This compound holds a significant place in the history of medicinal chemistry as one of the early phenothiazine antihistamines. While its clinical use has been largely superseded by newer generations of antihistamines with improved side-effect profiles, the study of its synthesis and pharmacology continues to provide valuable insights for drug development professionals. The N-alkylation of the phenothiazine core remains a fundamental strategy in the synthesis of this class of compounds. Further research to uncover the detailed experimental data from the original publications would be beneficial for a more complete understanding of this molecule. This guide serves as a foundational resource, summarizing the available knowledge on the synthesis and discovery of this compound.

References

Isopromethazine hydrochloride mechanism of action research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenothiazine derivative and a structural isomer of promethazine, is a first-generation antihistamine with a complex pharmacological profile.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its primary role as a histamine H1 receptor antagonist and its significant secondary activities, including anticholinergic and central nervous system effects.[1][2] This document details the downstream signaling pathways affected by isopromethazine, presents its receptor activity profile in the context of related compounds, and provides detailed experimental protocols for its pharmacological characterization.

Introduction

Isopromethazine is a member of the phenothiazine chemical class, which is known for a wide range of therapeutic applications.[3] As a first-generation antihistamine, its primary use is in the management of allergic conditions.[1][2] However, like many drugs in its class, isopromethazine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects such as sedation.[2][4] Its pharmacological activity is not limited to histamine receptors; it interacts with a variety of neurotransmitter receptors, which contributes to its broad therapeutic effects and side-effect profile.[1] Structurally, it is an isomer of the widely-used drug promethazine, differing only in the attachment point of the side chain to the phenothiazine core, a variance that can influence pharmacological activity.[1][5]

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action of isopromethazine is competitive antagonism at the histamine H1 receptor.[1][4] H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 protein.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade is responsible for the physiological responses to histamine, such as smooth muscle contraction and increased vascular permeability.[2][4]

Isopromethazine, by binding competitively to the H1 receptor, prevents histamine from initiating this cascade, thereby blocking the downstream cellular response and mitigating the symptoms of allergic reactions.[2][6]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Isopromethazine Isopromethazine Isopromethazine->H1R ER Endoplasmic Reticulum IP3->ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Response Allergic Response (e.g., smooth muscle contraction) Ca2->Response leads to PKC->Response leads to

Figure 1: H1 Receptor signaling and Isopromethazine's inhibitory action.

Secondary Mechanisms and Off-Target Activities

Isopromethazine's phenothiazine structure confers activity at several other GPCRs, leading to its characteristic side-effect profile.[1] This multi-receptor activity is typical of first-generation antihistamines.[2][4]

  • Anticholinergic (Antimuscarinic) Effects: Isopromethazine acts as an antagonist at muscarinic acetylcholine receptors.[5] This blockade is responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[2][7]

  • Sedative Effects: The pronounced sedative properties are attributed to its ability to cross the blood-brain barrier and antagonize central H1 receptors, a key mechanism for promoting sleepiness.[2][4]

  • Dopaminergic and Adrenergic Effects: Phenothiazines are known to interact with dopamine and adrenergic receptors.[1][8] Antagonism of dopamine D2 receptors, in particular, is a hallmark of many phenothiazine-based antipsychotic drugs.[8][9] While isopromethazine is not primarily used as an antipsychotic, its affinity for these receptors may contribute to its overall CNS effects.[1]

Multi_Receptor_Activity cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Isopromethazine Isopromethazine H1R Histamine H1 (Primary Target) Isopromethazine->H1R Antagonizes MR Muscarinic (Anticholinergic) Isopromethazine->MR Antagonizes DR Dopamine D2 (CNS Effects) Isopromethazine->DR Antagonizes AR α-Adrenergic (CNS Effects) Isopromethazine->AR Antagonizes AntiAllergy Antihistaminic (Anti-allergy) H1R->AntiAllergy Sedation Sedation (CNS) H1R->Sedation SideEffects Anticholinergic (Dry Mouth, etc.) MR->SideEffects DR->Sedation

Figure 2: Multi-receptor activity profile of Isopromethazine.

Quantitative Data: Receptor Binding Profile

Specific binding affinity data (e.g., Ki, IC50) for isopromethazine are not widely available in public literature.[1][5] However, data for its structural isomer, promethazine, and other first-generation antihistamines provide a valuable context for its likely potency. A lower Ki value indicates higher binding affinity.[6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Promethazine

Receptor Promethazine Ki (nM) Primary Effect
Histamine H1 ~2-10 Antihistaminic
Muscarinic M1 ~20-100 Anticholinergic
Dopamine D2 ~50-200 CNS/Antiemetic
Alpha-1 Adrenergic ~30-150 Sedative/Hypotensive

| Serotonin 5-HT2A | ~15-75 | Anxiolytic/Sedative |

Note: This data is for promethazine, presented as a proxy due to the lack of available data for isopromethazine itself.[2] Values are approximate ranges compiled from various pharmacological resources.

Experimental Protocols

Characterizing the mechanism of action of a compound like isopromethazine involves both in vitro binding and functional assays.

Radioligand Competitive Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[6][10]

  • Objective: To determine the Ki of isopromethazine for the human histamine H1 receptor.

  • Materials:

    • Membrane Preparations: Membranes from cells (e.g., HEK293, CHO) stably expressing the human H1 receptor.[6][10]

    • Radioligand: [³H]-Pyrilamine (also known as mepyramine), a selective H1 antagonist.[6][11]

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

    • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).[11]

    • Apparatus: Glass fiber filters, cell harvester, liquid scintillation counter.[1]

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine (typically at its Kd value), and varying concentrations of isopromethazine.[1]

    • Equilibration: Incubate the plate for a defined period (e.g., 4 hours at 25°C) to allow binding to reach equilibrium.[11]

    • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.[10]

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[1]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of isopromethazine. Calculate the IC50 (the concentration of isopromethazine that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes (with H1 Receptors) D Combine Membranes, Radioligand, & Isopromethazine in 96-well plate A->D B Prepare Serial Dilutions of Isopromethazine B->D C Prepare Radioligand ([³H]-Pyrilamine) C->D E Incubate to Reach Equilibrium D->E F Filter to Separate Bound vs. Unbound Ligand E->F G Measure Radioactivity (Scintillation Counting) F->G H Plot Displacement Curve (% Binding vs. [Drug]) G->H I Calculate IC₅₀ H->I J Convert to Ki using Cheng-Prusoff Equation I->J

Figure 3: General workflow for a radioligand competitive binding assay.
Functional Antagonism Assay (Schultz-Dale Method)

This ex vivo assay measures a compound's ability to inhibit histamine-induced smooth muscle contraction, providing a functional measure of its antagonist potency (pA2 value).

  • Objective: To determine the functional antagonist potency of isopromethazine at the H1 receptor.

  • Materials:

    • Tissue: Isolated guinea pig ileum (a smooth muscle preparation rich in H1 receptors).

    • Reagents: Histamine, this compound.

    • Apparatus: Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated. Isotonic force transducer to measure muscle contraction.

  • Procedure:

    • Baseline: Mount the ileum strip in the organ bath and record baseline tension.

    • Histamine Dose-Response: Establish a cumulative dose-response curve by adding increasing concentrations of histamine and recording the resulting muscle contractions.[4]

    • Washout: Wash the tissue thoroughly to return to baseline.

    • Antagonist Incubation: Incubate the tissue with a fixed concentration of isopromethazine for a specific period (e.g., 30 minutes).[4]

    • Second Dose-Response: Re-establish the histamine dose-response curve in the presence of isopromethazine.[4]

    • Analysis: The antagonistic effect is observed as a parallel rightward shift in the dose-response curve. Repeat the protocol with multiple concentrations of isopromethazine. The pA2 value, a measure of antagonist potency, can be calculated from these shifts using a Schild plot analysis. A higher pA2 value indicates greater potency.[4][5]

Conclusion and Future Directions

This compound is a classic first-generation antihistamine whose therapeutic efficacy is derived from its primary action as a competitive antagonist of the histamine H1 receptor.[1] Its clinical profile is significantly influenced by a broad spectrum of off-target activities, including potent anticholinergic and sedative effects, stemming from its interactions with muscarinic and other CNS receptors.[1][2] While the qualitative aspects of its pharmacology are well-understood within the context of the phenothiazine class, a notable gap exists in the public domain regarding specific quantitative binding and potency data for isopromethazine itself.

For drug development professionals, isopromethazine serves as a key example of a multi-target ligand. Future research should focus on obtaining precise quantitative data (Ki and pA2 values) for its various receptor targets to build a comprehensive structure-activity relationship (SAR) profile. This would enable a more precise prediction of its therapeutic window and side-effect liabilities and could inform the development of more selective H1 antagonists with reduced off-target effects.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.[1] It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain.[1] This guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, Isopromethazine hydrochloride. Understanding these properties is fundamental for research, formulation development, and analytical method development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These parameters are critical for its handling, formulation, and absorption characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride
Synonyms Diprazin, Isophenergan, Promethazine EP Impurity B[2][3]
CAS Number 5568-90-1[4][5]
Molecular Formula C₁₇H₂₀N₂S · HCl[5]
Molecular Weight 320.88 g/mol [3][5]
Appearance Solid, Light grey[4]
Melting Point 186-195 °C[4]
Solubility Soluble in water.[4] Slightly soluble in chloroform and methanol.[6][4][6]

Spectroscopic Properties

Spectroscopic data are indispensable for the structural confirmation and quality control of this compound.

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReferences
¹H NMR δ 7.25–7.15 ppm (m, Aromatic Protons), δ 4.10 ppm (q, Methine Proton -CH), δ 2.95 ppm (s, 6H, N-Methyl Protons -N(CH₃)₂)[1]
¹³C NMR Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain.[1]
Mass Spectrometry The molecular ion peak (M+) for the free base would be at m/z 284. As a tertiary amine, the compound is expected to undergo characteristic α-cleavage.[1]
UV-Vis The closely related isomer, promethazine hydrochloride, has a λmax at 252 nm.[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, pH buffers) in a sealed container.[6][8]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) for a predetermined period, such as 24-48 hours, to ensure equilibrium is reached.[6][9] The concentration of the solution should be measured at different time points (e.g., 2, 4, 8, 24, 48 hours) until a plateau is reached.[9]

  • Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]

  • Analysis: The filtered solution is diluted with a suitable solvent, and the concentration of this compound is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]

  • Calculation: The solubility is calculated in units such as mg/mL or mol/L.[6]

G cluster_workflow Experimental Workflow: Shake-Flask Solubility prep 1. Preparation Add excess Isopromethazine HCl to solvent equil 2. Equilibration Agitate at constant temperature for 24-48h prep->equil sample 3. Sampling Withdraw and filter supernatant equil->sample analysis 4. Analysis Quantify concentration by HPLC or UV-Vis sample->analysis calc 5. Calculation Determine solubility (mg/mL) analysis->calc

Workflow for Shake-Flask Solubility Determination.
pKa Determination: Potentiometric Titration

Potentiometric titration is a common and cost-effective method for pKa determination.[10]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble compounds.[11]

  • Titration Setup: A calibrated pH electrode is immersed in the solution. The solution is stirred continuously.

  • Titrant Addition: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.[10]

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10] For a basic substance, the pKa corresponds to the pH at which 50% of the compound is ionized.

G cluster_workflow Logical Workflow: pKa Determination by Titration dissolve 1. Dissolve Compound Prepare a solution of known concentration titrate 2. Titration Add standardized titrant in increments dissolve->titrate measure 3. Measurement Record pH after each addition titrate->measure plot 4. Data Plotting Graph pH vs. Titrant Volume measure->plot analyze 5. Analysis Identify inflection point of the curve to find pKa plot->analyze

Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Analysis Protocols

  • Solvent Selection: A suitable solvent in which this compound is soluble and that does not absorb in the anticipated wavelength range is chosen (e.g., methanol, ethanol, or buffered aqueous solutions).[12]

  • Solution Preparation: A stock solution of known concentration is prepared. This solution is then serially diluted to create a series of standard solutions.

  • Instrument Setup: The spectrophotometer is calibrated using a blank solution (the pure solvent).[12]

  • Spectral Scan: A solution of the compound is scanned over a relevant wavelength range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λmax).[12]

  • Absorbance Measurement: The absorbance of the standard solutions is measured at the λmax to generate a calibration curve. The absorbance of the unknown sample is then measured to determine its concentration based on Beer-Lambert's Law.

  • Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[13][14] The mixture is thoroughly ground to a fine powder.

  • Pellet Formation: The mixture is placed into a die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[13][14]

  • Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

  • Analysis: The NMR tube is placed in the NMR spectrometer.[15] The instrument is tuned, and the desired spectra (e.g., ¹H, ¹³C) are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.[15]

G cluster_workflow Workflow: Spectroscopic Characterization start Isopromethazine HCl Sample uv_vis UV-Vis Spectroscopy (Electronic Transitions) start->uv_vis ir IR Spectroscopy (Vibrational Modes) start->ir nmr NMR Spectroscopy (Nuclear Spin States) start->nmr ms Mass Spectrometry (Mass-to-Charge Ratio) start->ms result_uv λmax, Molar Absorptivity uv_vis->result_uv result_ir Functional Group Identification ir->result_ir result_nmr Structural Elucidation (¹H, ¹³C) nmr->result_nmr result_ms Molecular Weight, Fragmentation ms->result_ms

Workflow for Spectroscopic Characterization.

References

Preclinical Profile of Isopromethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a phenothiazine derivative and a structural isomer of promethazine, belonging to the first-generation antihistamines.[1] It exerts its primary therapeutic effects through the antagonism of the histamine H1 receptor.[1][2] Like other drugs in its class, isopromethazine also exhibits anticholinergic (muscarinic receptor antagonist), sedative, and antiemetic properties.[1][3] These additional effects are a result of its interaction with other neurotransmitter receptors.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, receptor binding profile, and relevant experimental protocols. Due to the limited availability of specific quantitative preclinical data for isopromethazine, information on its structural isomer, promethazine, is included for comparative purposes where relevant.

Pharmacodynamics

The pharmacodynamic effects of isopromethazine are a direct consequence of its receptor binding profile. It is a potent antagonist of the histamine H1 receptor and also interacts with several other receptor types.[1]

Receptor Binding Profile

While specific binding affinities (Ki values) for isopromethazine are not widely reported in publicly available literature, its qualitative receptor binding profile can be inferred from its pharmacological effects and its structural similarity to promethazine.[1]

Receptor TargetInteraction TypeImplied Affinity
Histamine H1AntagonistHigh[1]
Muscarinic Acetylcholine (M1-M5)AntagonistModerate to High[1]
Alpha-1 AdrenergicAntagonistModerate[1]
Dopamine D2AntagonistModerate[1]
Serotonin (5-HT2A, 5-HT2C)AntagonistModerate[1]
Functional Activity
ParameterValueCondition/Assay
IC50 (Histamine H1 Receptor)Data not availableIn vitro functional assay (e.g., inhibition of histamine-induced calcium flux)[1][3]
IC50 (Muscarinic Receptors)Data not availableIn vitro functional assay (e.g., inhibition of acetylcholine-induced smooth muscle contraction)[1][3]

Mechanism of Action

Isopromethazine's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which is a Gq-protein coupled receptor (GPCR).[1][2] Upon activation by histamine, the H1 receptor activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC). PLC then produces inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2] This signaling pathway mediates allergic and inflammatory responses. By competitively binding to the H1 receptor, isopromethazine blocks this cascade, thereby alleviating the symptoms of allergic reactions.[2]

Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates Isopromethazine Isopromethazine Isopromethazine->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic & Inflammatory Response Ca_release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway and Isopromethazine Action.

Pharmacokinetics

Detailed pharmacokinetic data for isopromethazine are not extensively documented.[1] However, based on the general properties of phenothiazine derivatives, the following characteristics can be anticipated.[1] For comparison, pharmacokinetic parameters for the structural isomer promethazine are provided.

ParameterIsopromethazine ValuePromethazine Value (Oral)Conditions/Assay
Bioavailability (F%)Data not available~25%[4][5][6]Due to extensive first-pass metabolism[4][5][6]
Time to Maximum Concentration (Tmax)Data not available1.5 - 3 hours[4]Oral administration[4]
Maximum Concentration (Cmax)Data not available2.4 - 18.0 ng/mL[4]Oral administration[4]
Volume of Distribution (Vd)Data not available~970 L or 30 L/kg[4]Intravenous administration[4]
Protein BindingData not available93%[4]Primarily to albumin[4]
Elimination Half-life (t½)Data not available~12 - 15 hours[4]Intravenous administration[4]
MetabolismExpected to be extensively metabolized by the liverPredominantly metabolized to promethazine sulfoxide and desmethylpromethazine, primarily by CYP2D6[4]Hepatic metabolism[4]

Toxicology

Specific toxicology data for this compound is limited. The following information is based on a safety data sheet.[7] For a more comprehensive toxicological profile, data for the closely related compound, promethazine hydrochloride, is included from a National Toxicology Program study.[8]

ParameterThis compoundPromethazine Hydrochloride
Acute Toxicity Harmful if swallowed (Acute Tox. 4, H302). Harmful if inhaled (Acute Tox. 4, H332).[7]LD50 (intraperitoneal) in rats: 170 mg/kg; in mice: 160 mg/kg.[4]
Skin Corrosion/Irritation Causes skin irritation (Skin Irrit. 2, H315).[7]Not specified.
Serious Eye Damage/Irritation Causes serious eye irritation (Eye Irrit. 2, H319).[7]Not specified.
Respiratory or Skin Sensitization May cause an allergic skin reaction (Skin Sens. 1, H317).[7]Not specified.
Germ Cell Mutagenicity Based on available data, the classification criteria are not met.[7]Not mutagenic in S. typhimurium or D. melanogaster; induced sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells.[8]
Carcinogenicity No data available.No evidence of carcinogenic activity in male F344/N rats. Equivocal evidence of carcinogenic activity in female F344/N rats (adenomas of the pituitary gland). No evidence of carcinogenic activity in male B6C3F1 mice. Equivocal evidence of carcinogenic activity in female B6C3F1 mice (hepatocellular adenomas or carcinomas).[8]
Reproductive Toxicity Based on available data, the classification criteria are not met.[7]Not specified.
STOT-Single Exposure May cause respiratory irritation (STOT SE 3, H335).[7]Not specified.
STOT-Repeated Exposure May cause damage to organs through prolonged or repeated exposure.[7]Not specified.

Experimental Protocols

In Vitro Evaluation of Antihistaminic Activity: Magnus Assay

This assay is a standard in vitro method to determine the antihistaminic potency of a compound.[2]

Materials:

  • Isolated guinea pig ileum

  • Organ bath

  • Tyrode's solution

  • Carbogen (95% O₂, 5% CO₂)

  • Isotonic transducer

  • Chart recorder

  • Histamine

  • This compound

Procedure:

  • Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.[2]

  • Contraction Measurement: The contractions of the ileum are recorded using an isotonic transducer connected to a chart recorder.[2]

  • Histamine Dose-Response: A cumulative dose-response curve for histamine-induced contractions is established.[2]

  • Test Compound Incubation: The tissue is washed and then incubated with a known concentration of isopromethazine for a specific period.[2]

  • Post-Incubation Histamine Response: The histamine dose-response curve is re-established in the presence of isopromethazine.[2]

  • Analysis: The antagonistic effect of isopromethazine is determined by the parallel rightward shift of the histamine dose-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.[2]

cluster_0 In Vitro Antihistaminic Activity Workflow A Isolate Guinea Pig Ileum B Suspend in Organ Bath (Tyrode's Solution, 37°C, Carbogen) A->B C Record Baseline Contractions B->C D Establish Histamine Dose-Response Curve C->D E Wash Tissue D->E F Incubate with Isopromethazine E->F G Re-establish Histamine Dose-Response Curve F->G H Analyze Data (Rightward Shift, pA2 Value) G->H

Workflow for the Magnus Assay.
In Vivo Evaluation of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of an antihistamine against histamine-induced respiratory distress.[2][3]

Materials:

  • Healthy adult guinea pigs

  • This compound solution

  • Saline vehicle

  • Histamine solution aerosol

Procedure:

  • Animal Preparation: Healthy adult guinea pigs are used for the study.[2][3]

  • Test Compound Administration: A solution of this compound is administered to a group of animals, typically via intraperitoneal or subcutaneous injection, at varying doses. A control group receives a saline vehicle.[2][3]

  • Histamine Challenge: After a predetermined time for drug absorption, the animals are exposed to an aerosol of a histamine solution.[2][3]

  • Observation: The time until the onset of respiratory distress (e.g., convulsions, collapse) is recorded.[2][3]

  • Endpoint: The protective effect of isopromethazine is determined by its ability to prolong the time to the onset of respiratory distress compared to the control group.[2]

cluster_1 In Vivo Antihistaminic Activity Workflow A Administer Isopromethazine HCl or Vehicle to Guinea Pigs B Allow for Drug Absorption A->B C Expose to Histamine Aerosol B->C D Record Time to Respiratory Distress C->D E Compare Protection Time vs. Control Group D->E

Workflow for Histamine-Induced Bronchoconstriction Assay.

Conclusion

This compound is a first-generation antihistamine with a pharmacological profile characterized by potent histamine H1 receptor antagonism and additional anticholinergic, sedative, and antiemetic properties. While specific quantitative preclinical data on its pharmacodynamics and pharmacokinetics are limited in the public domain, its mechanism of action is well-understood to be the competitive antagonism of the histamine H1 receptor signaling pathway. The provided experimental protocols for in vitro and in vivo evaluation offer a framework for further investigation into the preclinical characteristics of this compound. Further studies are warranted to fully elucidate the quantitative aspects of its preclinical profile to support any potential clinical development.

References

Isopromethazine Hydrochloride: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1] It is a structural isomer of the more widely studied compound, promethazine.[2] The therapeutic effects and side-effect profile of isopromethazine are intrinsically linked to its affinity for a range of physiological receptors. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, with a focus on its mechanism of action and the experimental methodologies used to determine receptor affinity. Due to the limited availability of specific quantitative binding data for isopromethazine, data for its isomer, promethazine, is included for comparative purposes.

Pharmacological Profile

This compound is primarily recognized for its potent antagonism of the histamine H1 receptor.[2] This action is responsible for its antihistaminic effects, which are utilized in the treatment of allergic conditions.[3] Beyond its primary target, isopromethazine, like other first-generation antihistamines, interacts with a variety of other neurotransmitter receptors.[2] This promiscuous binding profile contributes to its broad range of pharmacological effects, including sedative, antiemetic, and antimuscarinic properties.[2][3] The sedative effects are largely attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[4]

Receptor Binding Profile of this compound

While specific quantitative binding affinities (e.g., Kᵢ values) for isopromethazine are not widely reported in publicly available literature, its qualitative receptor binding profile has been inferred from its pharmacological effects and its structural similarity to promethazine.[2][5]

Table 1: Qualitative Receptor Binding Profile of this compound

Receptor TargetInteraction TypeImplied AffinityAssociated Pharmacological Effects
Histamine H₁AntagonistHighAntihistaminic, Sedative
Muscarinic Acetylcholine (M₁-M₅)AntagonistModerate to HighAnticholinergic (e.g., dry mouth, blurred vision)
Alpha-AdrenergicAntagonistModerateSedative, Hypotensive
Dopamine D₂AntagonistModerateAntiemetic, potential for extrapyramidal side effects
Serotonin (various subtypes)AntagonistModerateSedative, Anxiolytic

This table provides a qualitative summary based on available literature.[2][5]

Comparative Quantitative Binding Data: Promethazine

To provide a quantitative context for the potency of phenothiazine antihistamines, the following table summarizes the receptor binding affinities for promethazine, the structural isomer of isopromethazine. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities (Kᵢ) for Promethazine

Receptor TargetKᵢ (nM)SpeciesAssay Type
Histamine H₁2.1HumanRadioligand Binding ([³H]pyrilamine)
Muscarinic M₁14HumanRadioligand Binding ([³H]pirenzepine)
Muscarinic M₂40HumanRadioligand Binding ([³H]AF-DX 384)
Muscarinic M₃20HumanRadioligand Binding ([³H]4-DAMP)
Muscarinic M₄13HumanRadioligand Binding ([³H]pirenzepine)
Dopamine D₂3.6RatRadioligand Binding ([³H]spiperone)
Alpha-1 Adrenergic7.3RatRadioligand Binding ([³H]prazosin)
Serotonin 5-HT₂ₐ4.4HumanRadioligand Binding ([³H]ketanserin)

Note: This data is for promethazine and is presented as a proxy due to the lack of available data for isopromethazine itself.[5] Data is compiled from various sources and should be considered representative.

Signaling Pathway

Isopromethazine exerts its primary antihistaminic effect by acting as a competitive antagonist at the histamine H1 receptor, which is a Gq-protein coupled receptor (GPCR).[4] Its binding to the receptor prevents histamine from activating the downstream signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H₁ Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R:f0 Isopromethazine Isopromethazine Isopromethazine->H1R:f0 Antagonism IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic Response Ca2->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Isopromethazine Antagonism.

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is a critical step in drug development. A standard and widely used method for this is the competitive radioligand binding assay.

Radioligand Binding Assay for Histamine H₁ Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H₁ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Biological Material: Membrane preparations from cells stably expressing the human H₁ receptor (e.g., HEK293 or CHO cells).[6]

  • Radioligand: [³H]-Pyrilamine (also known as mepyramine), a well-characterized H₁ antagonist.[6]

  • Test Compound: this compound.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mepyramine).

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.[6]

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the incubation buffer.

    • Dilute the [³H]-Pyrilamine in the incubation buffer to a final concentration at or near its Kₔ value.

    • Thaw the cell membrane preparations on ice.

  • Assay Setup:

    • In a 96-well plate, combine the following in triplicate:

      • Total Binding: Cell membranes, [³H]-Pyrilamine, and incubation buffer.

      • Non-specific Binding: Cell membranes, [³H]-Pyrilamine, and a high concentration of a non-labeled antagonist (e.g., Mepyramine).

      • Competitive Binding: Cell membranes, [³H]-Pyrilamine, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of isopromethazine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Isopromethazine D Combine Reagents in 96-Well Plate A->D B Prepare Radioligand ([³H]-Pyrilamine) B->D C Prepare H₁ Receptor Membrane Suspension C->D E Incubate to Reach Equilibrium D->E F Terminate by Filtration E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) G->H

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a pharmacologically active compound with a high affinity for histamine H₁ receptors and a broader interaction with several other key neurotransmitter receptors. This binding profile underpins its therapeutic applications and its characteristic side effects. While specific quantitative binding data for isopromethazine remains limited, the established methodologies, such as radioligand binding assays, provide a robust framework for its further characterization. The comparative data from its isomer, promethazine, offers valuable insights into the potential potency of isopromethazine at various receptors. Further research is warranted to fully elucidate the precise binding affinities and functional activities of isopromethazine, which will aid in a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

Navigating the Solubility Landscape of Isopromethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of isopromethazine hydrochloride, a critical physicochemical property for researchers, scientists, and professionals in drug development. Due to a notable scarcity of quantitative solubility data for this compound in publicly available literature, this document provides available qualitative information. To offer a valuable comparative perspective, this guide also presents more extensive solubility data for its well-characterized isomer, promethazine hydrochloride.

Solubility Profile of this compound

This compound is qualitatively described as being slightly soluble in several common solvents. A safety data sheet also indicates its general solubility in water without providing quantitative details[1].

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]
WaterSlightly Soluble (with sonication)[2]
WaterSoluble[1]

A Comparative Look: The Solubility of Promethazine Hydrochloride

Given that isopromethazine is an isomer of promethazine, the solubility profile of promethazine hydrochloride can provide valuable insights for formulation development and analytical method design. Promethazine hydrochloride has been more extensively studied, with both qualitative and quantitative data available.

Table 2: Qualitative and Quantitative Solubility of Promethazine Hydrochloride

SolventQualitative DescriptionQuantitative Data (mg/mL)
WaterVery Soluble[3]557.7[4]
0.1 N HCl (pH 1.2)-590.0[4]
Phosphate Buffer (pH 7.4)-554.3[4]
Ethanol (95%)Freely Soluble[3]~2[5]
Acetic Acid (100%)Freely Soluble[3]-
Acetic AnhydrideSparingly Soluble[3]-
Diethyl EtherPractically Insoluble[3]-
DMSO-~5[5]
Dimethyl Formamide (DMF)-~10[5]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The equilibrium solubility of a compound is a fundamental parameter in pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for determining this value[6]. The following protocol outlines a general procedure that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, phosphate buffer)

  • Sealed containers (e.g., glass vials with screw caps)

  • Orbital shaker or incubator with temperature control

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the sealed containers in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium[2][7]. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a specific period to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles[2]. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry[8].

    • HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is commonly used for the analysis of phenothiazines[9][10]. Detection is typically performed at a wavelength of around 254 nm.

    • UV-Vis Spectrophotometry: The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound and comparing it to a standard calibration curve[11][12][13].

  • Calculation: Calculate the solubility of this compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the logical workflow of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Weigh excess Isopromethazine HCl B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute filtrate F->G H Quantify using HPLC or UV-Vis G->H I Calculate solubility (mg/mL or mol/L) H->I

References

Isopromethazine hydrochloride structural elucidation and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation and Characterization of Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenothiazine derivative and a structural isomer of the well-known first-generation antihistamine, promethazine.[1][2] While sharing the same molecular formula, it differs in the connectivity of the dimethylamino side chain to the propyl linker.[1] Specifically, in isopromethazine, the N,N-dimethylamino group is attached to the first carbon of the propane chain, whereas in promethazine, it is attached to the second.[1] Isopromethazine is primarily recognized as a significant impurity in promethazine hydrochloride preparations, making its accurate identification and characterization crucial for pharmaceutical quality control.[3] This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing physicochemical properties, spectroscopic data, experimental protocols, and relevant analytical workflows.

Physicochemical and Identification Data

Isopromethazine is typically supplied as a hydrochloride salt to enhance its solubility and stability.[1] Key identification and physicochemical properties are summarized below.

PropertyValueSource
Chemical Name N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride[4]
Alternate Names 10-[2-(Dimethylamino)-1-methylethyl]phenothiazine Monohydrochloride; Promethazine EP Impurity B[3][4]
CAS Number 5568-90-1[3][4]
Molecular Formula C₁₇H₂₀N₂S·HCl[3]
Molecular Weight 320.88 g/mol [3][4][5]
Stereochemistry Racemic[5]
Free Base CAS 303-14-0
Free Base M.W. 284.42 g/mol [5]

Structural Elucidation and Spectroscopic Characterization

The definitive structure of this compound is established through a combination of spectroscopic techniques that probe its molecular framework, functional groups, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the complete structural elucidation of isopromethazine, providing unambiguous information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound displays characteristic signals that correspond to the aromatic protons of the phenothiazine ring, the methine and methylene protons of the side chain, and the N-methyl protons.

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.25–7.15Multiplet (m)-
Methine Proton (-CH)4.10Quartet (q)-
N-Methyl Protons (-N(CH₃)₂)2.95Singlet (s)6H

(Data sourced from BenchChem)[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the molecule. As a tertiary amine, isopromethazine is expected to undergo a characteristic α-cleavage of an alkyl radical as a primary fragmentation pathway.[1]

ParameterValue
Molecular Ion Peak (M⁺) of Free Base m/z 284

(Data sourced from BenchChem)[1]

Infrared (IR) Spectroscopy

While specific IR spectral data for isopromethazine is limited, the analysis of its structural isomer, promethazine HCl, provides a reliable reference for the expected absorption bands corresponding to its functional groups.[6] The phenothiazine core and the aliphatic amine side chain produce a characteristic IR fingerprint.

Functional GroupExpected Absorption Band (cm⁻¹)
C-H Stretch (Aromatic & Aliphatic)2978
N-H⁺ Stretch (Ammonium Salt)2365
C=C Stretch (Aromatic)1593
C-H Bend (CH₃ & CH₂)1452
C-N Stretch1273

(Comparative data based on Promethazine HCl)[6]

Experimental Protocols and Methodologies

Detailed protocols are essential for the reliable synthesis, separation, and analysis of this compound.

Synthesis: N-Alkylation of Phenothiazine

A general synthetic route to isopromethazine involves the N-alkylation of the phenothiazine core.[1]

  • Deprotonation: Dissolve phenothiazine in an anhydrous solvent (e.g., toluene) under an inert atmosphere. Add a strong base, such as sodium amide, to deprotonate the secondary amine of the phenothiazine ring, forming the corresponding sodium salt.

  • Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise while maintaining the reaction temperature.

  • Work-up: After the reaction is complete, cool the mixture and quench with water. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude isopromethazine free base.

  • Salt Formation: Dissolve the crude product in a suitable solvent like isopropanol and treat it with hydrochloric acid to precipitate this compound.

  • Recrystallization: Further purify the salt by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain high-purity crystals.[1]

G phenothiazine Phenothiazine deprotonation Deprotonation (e.g., NaNH₂ in Toluene) phenothiazine->deprotonation alkylation Alkylation with 2-chloro-1-dimethylaminopropane deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification of Free Base workup->purification salt_formation Salt Formation (HCl in Isopropanol) purification->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product Isopromethazine HCl recrystallization->final_product

Caption: General workflow for the synthesis of this compound.

HPLC Method for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying isopromethazine, particularly from its isomer promethazine.[7] A stability-indicating method is crucial for quality control.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Elution: Isocratic or gradient elution depending on the separation requirements.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[1]

    • UV Detection: 254 nm.[8]

  • Standard Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask.[7]

    • Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 water/acetonitrile).[7]

    • Sonicate for 10-15 minutes to ensure complete dissolution.[7]

    • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 1-20 µg/mL).[7]

  • Sample Preparation (Solid Dosage Form):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[9]

    • Accurately weigh a portion of the powder equivalent to a target concentration and transfer to a volumetric flask.[7]

    • Add a portion of the diluent and sonicate for 15-20 minutes to extract the analyte.[7]

    • Dilute to volume with the diluent and mix well.[7]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Prepare Standard Solutions (Stock & Working) injection Inject Standards & Samples standard_prep->injection sample_prep Prepare Sample Solutions (Weigh, Dissolve, Filter) sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, Detector) hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection integration Peak Integration & Data Acquisition detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of Isopromethazine.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are critical for developing stability-indicating analytical methods and understanding the degradation pathways of the drug substance.[8]

  • Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to a variety of stress conditions to induce degradation. A control sample should be protected from stress.[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose a drug solution to UV (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples against the control sample using a stability-indicating HPLC method (as described above) to separate the parent drug from any degradation products.

  • Evaluation: Evaluate the peak purity of the principal peak to ensure no co-elution of degradants. Quantify the degradation and identify major degradation products if necessary.

G cluster_stress Forced Degradation Conditions start Isopromethazine HCl Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation (Purity, Degradation %) analysis->evaluation

Caption: Logical workflow for forced degradation (stability) studies.

References

An In-depth Technical Guide to the Early-Phase Formulation Development of Isopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the early-phase formulation development of Isopromethazine hydrochloride, a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1][2] Intended for researchers and drug development professionals, this document details the critical steps from initial physicochemical characterization to pre-formulation studies. It includes structured data summaries, detailed experimental protocols for analytical method development and excipient compatibility, and mandatory visualizations of key workflows and biological pathways to support a robust and science-driven formulation strategy.

Introduction

Isopromethazine is a first-generation antihistamine and a structural isomer of promethazine.[2][3] As an H1 receptor antagonist, it competitively inhibits the effects of histamine, making it a candidate for treating various allergic conditions.[4][5] The development of a stable, effective, and safe pharmaceutical dosage form begins with a thorough understanding of the active pharmaceutical ingredient (API). This guide outlines the foundational stages of formulation development for this compound, focusing on the essential pre-formulation and analytical work required to advance a drug candidate toward clinical evaluation.

Physicochemical Characterization

A complete understanding of the physicochemical properties of this compound is paramount for designing a successful formulation. These properties influence everything from bioavailability to manufacturing processes.

2.1 Core Properties

The fundamental properties of the API dictate the initial formulation approach.

Table 1: Physicochemical Properties of this compound

Property Value Reference / Method
Chemical Name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
CAS Number 5568-90-1 [6][7]
Molecular Formula C₁₇H₂₀N₂S · HCl [7]
Molecular Weight 320.88 g/mol [7]
Appearance Light grey solid [6]
Melting Point 186-195 °C [6]
pKa Data not widely available; estimated to be similar to Promethazine (~9.1) N/A

| Log P | Data not widely available; phenothiazines are generally lipophilic | N/A |

2.2 Solubility Profile

Solubility is a critical determinant of drug absorption and bioavailability. While specific quantitative data for this compound is limited, its hydrochloride salt form is expected to be soluble in water.[1][6] The solubility of its isomer, promethazine hydrochloride, is well-documented and serves as a useful surrogate for initial estimates.[8]

Table 2: Estimated pH-Solubility Profile for this compound (Based on data for Promethazine HCl as a proxy)

Medium pH Estimated Solubility (mg/mL)
0.1 N HCl 1.2 > 500
Acetate Buffer 4.5 > 500
Phosphate Buffer 6.8 > 500

| Water | ~7.0 | > 500 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of Isopromethazine HCl to sealed vials containing 10 mL of various media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and purified water).

  • Equilibration: Place the vials in a shaking water bath maintained at 37 ± 0.5°C for 48 hours to reach equilibrium.

  • Sampling: Withdraw a sample from each vial and immediately filter it through a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Analysis: Dilute the filtrate appropriately and determine the concentration of Isopromethazine HCl using a validated HPLC-UV method.

2.3 Stability Assessment

Forced degradation studies are crucial for identifying potential degradation pathways and establishing the inherent stability of the API.[1] This information is vital for developing a stability-indicating analytical method and selecting appropriate excipients and packaging.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of Isopromethazine HCl (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions: Expose the solutions and solid API to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 48 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 48 hours.

    • Oxidation: 6% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid API at 105°C for 72 hours.

    • Photostability: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, alongside a non-stressed control, using a developed HPLC method. Evaluate for API degradation (potency loss) and the formation of degradation products.

Analytical Method Development

Robust analytical methods are the cornerstone of formulation development, ensuring accurate and reliable data for all stages of product characterization.

3.1 HPLC-UV Method for Assay and Purity

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to quantify Isopromethazine HCl and separate it from its isomers, impurities, and degradation products.[9][10]

Table 3: Recommended Starting HPLC-UV Method Parameters

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Diluent | 50:50 Water:Acetonitrile |

Experimental Protocol: Method Validation (Abbreviated)
  • Specificity: Analyze stressed samples from the forced degradation study to demonstrate that degradant peaks do not interfere with the main Isopromethazine HCl peak.

  • Linearity: Prepare standard solutions at a minimum of five concentrations (e.g., 1-100 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy & Precision: Analyze samples at three concentration levels (low, medium, high) in triplicate on three different days to assess intra- and inter-day precision (%RSD) and accuracy (% recovery).

3.2 Dissolution Method

Dissolution testing is a critical quality control tool that measures the rate at which the API is released from the dosage form.[11] For an immediate-release product containing a highly soluble drug like Isopromethazine HCl, a standard method is typically sufficient.[12]

Table 4: Recommended Starting Dissolution Method Parameters

Parameter Condition
Apparatus USP Apparatus 2 (Paddles)
Dissolution Medium 900 mL of 0.1 N HCl
Temperature 37 ± 0.5°C
Paddle Speed 50 RPM
Sampling Times 5, 10, 15, 30, 45 minutes

| Analysis | HPLC-UV or UV-Vis Spectrophotometry |

Pre-formulation Studies

Pre-formulation studies investigate the interactions between the API and potential excipients to guide the selection of a stable and manufacturable formulation.

4.1 Excipient Compatibility

Drug-excipient compatibility studies are performed to identify any physical or chemical interactions that could compromise the stability of the final product.[13][14]

Experimental Protocol: Excipient Compatibility Screening
  • Preparation: Prepare binary mixtures of Isopromethazine HCl and selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio. Prepare a control sample of pure API.

  • Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks in open and closed vials.

  • Analysis: At initial, 2-week, and 4-week time points, analyze the samples for:

    • Physical Appearance: Note any changes in color or physical state.

    • Chemical Purity: Use the validated HPLC method to assay the API and quantify any new degradation products.

  • Evaluation: An excipient is considered incompatible if there is a significant change in physical appearance, a notable loss of API potency compared to the control, or the appearance of significant new degradation peaks.

4.2 Formulation Development Workflow

The process of developing a formulation is a logical sequence of steps, from initial characterization to final dosage form selection.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Formulation cluster_3 Phase 4: Evaluation A Physicochemical Characterization B Analytical Method Development C Excipient Compatibility Screening B->C D Prototype Formulation (e.g., Direct Compression) C->D E Process Parameter Optimization D->E F Characterization (Dissolution, Purity, etc.) E->F G Short-term Stability Studies F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds & Activates Isopromethazine Isopromethazine Isopromethazine->H1R Binds & Blocks

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Isopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride, a structural isomer of the phenothiazine derivative promethazine, requires robust and selective analytical methods for its accurate quantification in pharmaceutical formulations and for quality control purposes.[1] Due to their structural similarity, the effective separation of isopromethazine from promethazine and other related substances is critical.[1] High-Performance Liquid Chromatography (HPLC) offers a precise and reliable technique for this analysis. Additionally, UV-Vis spectrophotometry and Capillary Electrophoresis (CE) serve as alternative and complementary methods for the quantification and characterization of this compound.

This document provides detailed application notes and protocols for the analytical method development of this compound using HPLC, UV-Vis spectrophotometry, and Capillary Electrophoresis. The methodologies are designed to ensure specificity, accuracy, and precision, in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Method

The primary challenge in the chromatographic analysis of isopromethazine lies in its separation from its isomer, promethazine, and potential degradation products.[5] The presence of amine groups can also lead to peak tailing on conventional silica-based columns.[5] Therefore, a highly selective and robust HPLC method is essential.

Experimental Protocol: Isocratic HPLC-UV Method

This protocol outlines a stability-indicating HPLC method adapted for the quantification of this compound.

1.1. Materials and Reagents:

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Potassium Hydroxide (Analytical Grade)

  • Triethylamine (HPLC Grade)

  • Water (Deionized or HPLC Grade)

1.2. Equipment:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

1.3. Chromatographic Conditions:

ParameterCondition
Column Symmetry Shield RP8 (4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase A 3.4% Potassium Dihydrogen Phosphate solution in water, pH adjusted to 7.0 with dilute Potassium Hydroxide solution, Acetonitrile, and Methanol (40:40:20 v/v/v)[2]
Mobile Phase B Acetonitrile and Methanol (60:40 v/v)[2]
Elution Mode Isocratic or Gradient (A gradient can be used for separating multiple impurities)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C[2]
Detection Wavelength 254 nm[2]
Injection Volume 10.0 µL
Diluent 0.1% solution of triethylamine in methanol[2]

1.4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).[1]

  • Sample Preparation (for solid dosage form):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[5]

    • Accurately weigh a portion of the powder equivalent to a target concentration of Isopromethazine and transfer it to a suitable volumetric flask.[1]

    • Add a portion of the diluent and sonicate for 15-20 minutes to extract the analyte.[1]

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

1.5. Method Validation Parameters:

The analytical method should be validated according to ICH Q2(R1) guidelines.[2][3][4]

ParameterSpecification
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][6]
Linearity A minimum of 5 concentrations are recommended. The correlation coefficient (r²) should be greater than 0.999.[2][4]
Accuracy The closeness of test results to the true value. Expressed as percent recovery.[3]
Precision - Repeatability (Intra-assay): %RSD should be within acceptable limits. - Intermediate Precision (Inter-assay): Assessed by different analysts on different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standard & Sample HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Isopromethazine Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms.[8][9]

Experimental Protocol: UV-Vis Spectrophotometry

2.1. Materials and Reagents:

  • This compound Reference Standard

  • Distilled Water or Phosphate Buffer Saline (pH 7.4)[10]

2.2. Equipment:

  • UV-Vis Spectrophotometer (double beam)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

2.3. Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a standard solution of this compound (e.g., 10 µg/mL) in the chosen solvent (distilled water or phosphate buffer).[8][10]

    • Scan the solution over a wavelength range of 200-400 nm to determine the λmax. The reported λmax for promethazine HCl is around 248-251 nm.[8][10]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.[8][10]

    • From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2-20 µg/mL).[11]

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of the formulation to obtain a concentration within the calibration range.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample from the calibration curve.

2.4. Quantitative Data Summary:

ParameterValueReference
λmax 248 nm[8][9]
Linearity Range 0.5 - 15 µg/mL[8][9]
Molar Absorptivity 2.8 x 10⁴ L.mol⁻¹.cm⁻¹[8][9]
Correlation Coefficient (r²) > 0.99
Accuracy (Recovery %) 100 ± 0.9 %[8][9]
Relative Standard Deviation (RSD) < 2%[8][9]

Logical Relationship for UV-Vis Spectrophotometric Analysis

UV_Vis_Logic cluster_method_dev Method Development cluster_quantification Quantification Determine_Lambda_Max Determine λmax Establish_Linearity Establish Linearity Range Determine_Lambda_Max->Establish_Linearity Prepare_Standards Prepare Standard Solutions Establish_Linearity->Prepare_Standards Measure_Absorbance Measure Absorbance at λmax Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Calculate_Concentration Calculate Concentration Measure_Absorbance->Calculate_Concentration

Caption: Logical steps for UV-Vis spectrophotometric analysis.

Capillary Electrophoresis (CE) Method

Capillary electrophoresis is a powerful technique for the separation of isomers and charged molecules with high efficiency and resolution.[12][13] It is particularly useful for the enantioseparation of chiral compounds like isopromethazine.[14]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

3.1. Materials and Reagents:

  • This compound Reference Standard

  • Sodium Hydroxide (NaOH)

  • Citric Acid

  • Boric Acid (H₃BO₃)

  • β-cyclodextrin (β-CD) as a chiral selector[14]

  • Hydrochloric Acid (HCl) for pH adjustment

  • Deionized Water

3.2. Equipment:

  • Capillary Electrophoresis system with a UV or amperometric detector

  • Fused silica capillary (e.g., 75 µm i.d. x 50 cm)[14]

  • pH meter

3.3. Electrophoretic Conditions:

ParameterCondition
Capillary Uncoated fused silica capillary (75 µm i.d. x 50 cm)[14]
Running Buffer 5 mmol/L NaOH + 10 mmol/L Citric acid + 3 mmol/L H₃BO₃ + 10 mmol/L β-cyclodextrin (pH = 3.5)[14]
Separation Voltage 12 kV[14]
Detection UV at 214 nm or 254 nm[11][14]
Injection Hydrodynamic or electrokinetic injection
Temperature Ambient

3.4. Procedure:

  • Capillary Conditioning: Flush the new capillary with 0.1 M NaOH, followed by deionized water, and then the running buffer.[12]

  • Preparation of Solutions:

    • Prepare the running buffer and adjust the pH as required.

    • Prepare standard and sample solutions of this compound in the running buffer or deionized water.

  • Analysis:

    • Inject the sample into the capillary.

    • Apply the separation voltage.

    • Detect the migrating analytes. The enantiomers of promethazine can be baseline separated within 15 minutes under optimized conditions.[14]

3.5. Quantitative Data Summary (for Enantioseparation):

ParameterTypical Value/Range
Resolution (Rs) > 1.5 for baseline separation
Column Efficiency (Plates/m) 2.5 x 10⁵
Linearity Range To be determined for each enantiomer
LOD/LOQ To be determined

Workflow for Capillary Electrophoresis Analysis

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Buffer_Prep Prepare Running Buffer CE_Setup CE System Setup Buffer_Prep->CE_Setup Capillary_Conditioning Capillary Conditioning Capillary_Conditioning->CE_Setup Sample_Standard_Prep Prepare Sample & Standard Injection Inject Sample Sample_Standard_Prep->Injection CE_Setup->Injection Separation Apply Voltage & Separate Injection->Separation Detection Detect Analytes Separation->Detection Electropherogram_Analysis Analyze Electropherogram Detection->Electropherogram_Analysis Quantification Quantify Isomers/Enantiomers Electropherogram_Analysis->Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopromethazine Hydrochloride

Introduction

This compound is a structural isomer of promethazine, a phenothiazine derivative known for its antihistaminic and sedative properties.[1] Given their structural similarity, the effective separation and quantification of isopromethazine from promethazine and other related substances are crucial for pharmaceutical quality control and the development of drug formulations.[1] High-Performance Liquid Chromatography (HPLC) provides a precise and reliable analytical technique for this purpose.[1]

A significant analytical challenge is the potential for peak tailing due to the amine groups in these compounds, which can interact with residual silanols on conventional silica-based HPLC columns.[2] Furthermore, the isomeric nature of isopromethazine necessitates a highly selective method to ensure accurate quantification.[1][2] This application note details a suitable HPLC method for the analysis of this compound, focusing on a methodology that achieves separation from its main isomer, promethazine.

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Promethazine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial, HPLC Grade)

  • Triethylamine (HPLC Grade)

2. Equipment

  • HPLC system with a UV detector

  • Cogent UDC-Cholesterol™ column (4.6 x 150 mm, 4µm, 100Å) or equivalent column providing shape selectivity

  • Analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Syringes and 0.45 µm syringe filters

  • Ultrasonic bath

3. Preparation of Solutions

  • Diluent Preparation: Prepare a solution of 50:50:0.1 (v/v/v) deionized water, acetonitrile, and trifluoroacetic acid.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).[1]

  • Sample Preparation (from Solid Dosage Form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of isopromethazine and transfer it to a suitable volumetric flask.

    • Add a portion of the diluent and sonicate for 15-20 minutes to extract the analyte.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of isopromethazine, adapted from methods developed for promethazine and its impurities.[2]

ParameterCondition
Column Cogent UDC-Cholesterol™, 4.6 x 150 mm, 4µm, 100Å
Mobile Phase A: 50/50/0.1 DI Water/Acetonitrile/TFA B: Acetonitrile/DI Water/TFA (Not specified, isocratic suggested)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature Ambient
Detection UV at 254 nm
Run Time Approximately 10 minutes

Note: The UDC-Cholesterol™ column is specified because it has been shown to provide the necessary shape selectivity to separate isopromethazine from promethazine, which may co-elute on other columns like Phenyl Hydride™.[2]

Data Presentation

The following table outlines typical system suitability parameters for the HPLC method.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 1.5 (between isopromethazine and promethazine)
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%

Methodology Workflow and Diagrams

The logical workflow for the HPLC analysis of Isopromethazine involves a series of sequential steps from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase and Diluent D HPLC System Setup and Equilibration A->D B Prepare Standard Solutions E Inject Standards and Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Peak Integration and Identification F->G H Quantification and Result Calculation G->H I Generate Report H->I

Caption: Logical workflow for the HPLC analysis of Isopromethazine.

The sample preparation workflow involves the extraction of the analyte from the dosage form.

Sample_Prep_Workflow A Weigh and Powder Tablets B Accurately Weigh Powder A->B C Transfer to Volumetric Flask B->C D Add Diluent and Sonicate to Extract Analyte C->D E Dilute to Volume and Mix D->E F Filter Solution (0.45 µm) E->F G Transfer to HPLC Vial F->G

Caption: Workflow for sample preparation prior to HPLC analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a UDC-Cholesterol™ stationary phase and a well-defined mobile phase allows for the effective separation of Isopromethazine from its critical isomer, promethazine. Adherence to the outlined protocols for sample and standard preparation is crucial for obtaining accurate and reproducible results.

References

Spectroscopic Applications in the Analysis of Isopromethazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a phenothiazine derivative and a structural isomer of promethazine, a well-known antihistamine.[1][2] As a critical impurity and a compound with its own pharmacological properties, the accurate and sensitive determination of this compound is essential in pharmaceutical quality control and drug development.[1] Spectroscopic methods, particularly UV-Visible spectrophotometry and spectrofluorometry, offer rapid, cost-effective, and reliable approaches for the quantitative analysis of this compound.

These application notes provide detailed protocols for the determination of this compound in various samples. While specific quantitative data for this compound is limited, the methods described are based on the well-established analytical procedures for its isomer, promethazine hydrochloride.[3][4][5] It is crucial to note that these methods must be validated for their specific application to this compound to ensure accuracy and precision.

I. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of phenothiazine derivatives. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.

Application Note: Quantitative Determination of this compound by Direct UV Spectrophotometry

This method is suitable for the quantification of this compound in pure form and in simple pharmaceutical formulations where interference from excipients is minimal. The phenothiazine ring system in isopromethazine exhibits strong UV absorbance.

Quantitative Data Summary (Adapted from Promethazine HCl Data)

ParameterValueSolvent/MediumReference
Absorption Maximum (λmax)~248-251 nmDistilled Water or Phosphate Buffer (pH 7.4)[6]
Linearity Range0.5 - 15 µg/mLDistilled Water
Molar Absorptivity (ε)2.8 x 10⁴ L·mol⁻¹·cm⁻¹Distilled Water
Limit of Detection (LOD)0.2290 µg/mLDistilled Water
Limit of Quantification (LOQ)0.754 µg/mLDistilled Water[7]
Experimental Protocol: Direct UV Spectrophotometry

1. Materials and Equipment:

  • Double-beam UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Distilled water or appropriate buffer solution

  • Volumetric flasks and pipettes

2. Preparation of Standard Stock Solution (100 µg/mL): a. Accurately weigh 10 mg of this compound reference standard. b. Transfer to a 100 mL volumetric flask. c. Dissolve in and dilute to volume with the chosen solvent (e.g., distilled water). Mix thoroughly.

3. Preparation of Working Standard Solutions: a. Prepare a series of dilutions from the stock solution to cover the expected concentration range of the sample (e.g., 1, 5, 10, 15 µg/mL).

4. Sample Preparation: a. For pure substance: Prepare a solution of known concentration in the chosen solvent. b. For pharmaceutical dosage forms: i. Weigh and finely powder a representative number of tablets. ii. Accurately weigh a portion of the powder equivalent to a target concentration of this compound. iii. Transfer to a suitable volumetric flask and add a portion of the solvent. iv. Sonicate for 15-20 minutes to ensure complete extraction of the analyte.[1] v. Dilute to volume with the solvent, mix well, and filter if necessary.

5. Measurement: a. Set the spectrophotometer to scan the UV region (e.g., 200-400 nm) to determine the λmax. b. Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

6. Data Analysis: a. Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. b. Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow for Direct UV Spectrophotometry

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Isopromethazine HCl B Dissolve in Solvent A->B D Prepare Sample Solution A->D C Prepare Standard Dilutions B->C E Determine λmax C->E F Measure Absorbance D->F E->F G Construct Calibration Curve F->G H Calculate Concentration G->H G A Isopromethazine HCl Solution (Standard or Sample) B Add Ferric Chloride (FeCl₃) (Oxidation Step) A->B C Add 1,10-Phenanthroline and Buffer (pH 3.10) B->C D Color Development C->D E Measure Absorbance at 514 nm D->E F Quantification via Calibration Curve E->F G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution B Prepare Working Standards A->B C Prepare Sample Solution A->C D Set Excitation & Emission Wavelengths B->D E Measure Fluorescence Intensity C->E D->E F Generate Calibration Curve E->F G Calculate Concentration F->G

References

Application Notes and Protocols for In Vitro Evaluation of Isopromethazine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a phenothiazine derivative and a structural isomer of promethazine, a first-generation antihistamine. Like its counterpart, this compound is recognized for its potent antagonism of the histamine H1 receptor, as well as its anticholinergic, sedative, and antiemetic properties.[1][2] These diverse pharmacological effects stem from its interactions with a range of G-protein coupled receptors (GPCRs).

These application notes provide a comprehensive guide to the in vitro evaluation of this compound's activity. Detailed protocols for key radioligand binding and functional cell-based assays are presented to enable researchers to characterize its pharmacological profile. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for its isomer, promethazine, and other relevant compounds are provided for comparative purposes.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[3] The histamine H1 receptor is a Gq-protein coupled receptor; its activation by an agonist leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

In addition to its high affinity for the histamine H1 receptor, this compound also exhibits antagonist activity at other GPCRs, including:

  • Muscarinic acetylcholine receptors (M1-M5)

  • Alpha-1 adrenergic receptors

  • Dopamine D2 receptors

  • Serotonin (5-HT2A, 5-HT2C) receptors

The blockade of these receptors, particularly in the central nervous system, is responsible for its sedative and antiemetic side effects.

Data Presentation

Receptor Binding Affinities (Ki values in nM)

While specific binding affinities for this compound are not widely reported, the following table provides data for its isomer, promethazine, and other reference compounds for comparative analysis. A lower Ki value indicates a higher binding affinity.

CompoundHistamine H1Muscarinic (M1-M5)Dopamine D2Alpha-1 AdrenergicSerotonin 5-HT2AAssay Type
Isopromethazine HCl Data not availableData not availableData not availableData not availableData not availableRadioligand Binding
Promethazine0.24 - 1[4]20 - 773.6236.2Radioligand Binding
Atropine-~1-10 (non-selective)[5]---Radioligand Binding
Haloperidol--1.21025Radioligand Binding
Ketanserin---1.30.3Radioligand Binding

Note: The data for promethazine and other compounds are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence these values.

Functional Potency (IC50 / pA2 values)

Functional assays measure the ability of a compound to inhibit a biological response. The following table presents expected outcomes and comparative data.

CompoundH1 Functional Antagonism (IC50)Muscarinic Functional Antagonism (pA2)D2 Functional Antagonism (IC50)Assay Type
Isopromethazine HCl Data not availableData not availableData not availableCalcium Flux / Isolated Tissue
PromethazinePotent Inhibition Expected~8-9Data not availableCalcium Flux / Isolated Tissue
Atropine-9.93 ± 0.04 (Guinea Pig Ileum)[5]-Isolated Tissue

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.[5]

Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (mepyramine).

  • This compound.

  • Competing ligand for non-specific binding (e.g., Mianserin).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.[3]

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Pyrilamine (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding wells, add only the radioligand and buffer.

  • For non-specific binding wells, add the radioligand, buffer, and a high concentration of Mianserin.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Muscarinic Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Reference compound (e.g., Atropine).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[5]

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Follow the same general procedure as the Histamine H1 Receptor Binding Assay, substituting the specific materials for muscarinic receptors.

  • Incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]

  • Perform filtration, washing, and quantification as described previously.

Data Analysis:

  • Determine the IC50 value for this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.[5]

Cell-Based Calcium Flux Assay for H1 Receptor Functional Antagonism

Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-induced intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293).[4]

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).[4]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[4]

  • This compound.

  • Histamine (agonist).

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Seed the H1 receptor-expressing cells into the microplates and culture overnight.

  • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions and load it into the cells. Incubate for 45-60 minutes at 37°C.[4]

  • During incubation, prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of histamine at a concentration that elicits approximately 80% of the maximal response (EC80).[4]

  • After dye loading, wash the cells with assay buffer.

  • Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the histamine solution into the wells and continue to measure the fluorescence intensity over time (typically for 60-120 seconds).[4]

Data Analysis:

  • The change in fluorescence upon histamine addition is indicative of the calcium flux.

  • Normalize the response in each well to the baseline fluorescence.

  • Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced calcium flux, using non-linear regression.[4]

Dopamine D2 Receptor Functional Antagonism Assay (cAMP)

Objective: To determine the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the dopamine D2 receptor.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).

  • cAMP assay kit (e.g., HTRF-based).

  • This compound.

  • Dopamine (agonist).

  • Forskolin (to stimulate cAMP production).

Procedure:

  • Seed the D2 receptor-expressing cells into a suitable microplate.

  • Pre-incubate the cells with serial dilutions of this compound.

  • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

  • After incubation, lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's protocol.

Data Analysis:

  • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value for the inhibition of the dopamine-mediated decrease in cAMP levels using non-linear regression.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates Isopromethazine Isopromethazine Isopromethazine->H1R Blocks PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C Activation DAG->PKC

Caption: Histamine H1 Receptor Signaling Pathway.

G Start Start Prepare Reagents Prepare Radioligand, Test Compound, Membrane Prep Start->Prepare Reagents Incubation Incubate Reagents in 96-well Plate Prepare Reagents->Incubation Filtration Rapid Filtration on Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Add Scintillation Cocktail & Count Radioactivity Washing->Quantification Data Analysis Calculate Ki from IC50 using Cheng-Prusoff Eq. Quantification->Data Analysis End End Data Analysis->End G Start Start Cell Seeding Seed Receptor-Expressing Cells in Microplate Start->Cell Seeding Dye Loading Load Cells with Calcium-Sensitive Dye Cell Seeding->Dye Loading Compound Addition Add Test Compound (Isopromethazine) Dye Loading->Compound Addition Agonist Injection Inject Agonist (Histamine) & Measure Fluorescence Compound Addition->Agonist Injection Data Analysis Normalize & Plot Data to Determine IC50 Agonist Injection->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for the Quantitative Analysis of Isopromethazine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a phenothiazine derivative and a structural isomer of the well-known antihistamine, promethazine.[1][2] Its structural similarity to promethazine, which possesses antihistaminic, sedative, and antiemetic properties, necessitates robust analytical methods for its quantitative determination in biological matrices.[1] Such analyses are critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1] A key analytical challenge is the effective chromatographic separation of isopromethazine from its positional isomer, promethazine.[1][2]

These application notes provide a comprehensive overview of methodologies for the quantitative analysis of this compound in biological samples such as plasma, urine, and tissues. While specific quantitative data for isopromethazine is limited in publicly available literature, the protocols and data for its isomer, promethazine, serve as a strong foundation for method development and validation.[1]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of promethazine, which can be considered illustrative for isopromethazine and would require experimental validation.

Table 1: LC-MS/MS Method Parameters for the Quantification of Promethazine in Human Plasma and Urine [1][3]

ParameterHuman PlasmaHuman Urine
Limit of Detection (LOD)0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ)1.00 ng/mL1.00 ng/mL
Linearity Range1.00 - 200 ng/mL1.00 - 200 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99
Precision (CV%)< 10%< 10%
Accuracy> 97%> 97%

Table 2: HPLC Method Parameters for the Quantification of Promethazine [2][4]

ParameterCondition
ColumnChirobiotic V, 250 x 4.6 mm, 5 µm
Mobile PhaseMethanol : Acetic Acid : Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature20-23°C
Detector Wavelength254 nm

Experimental Protocols

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most common techniques employed.[1][5]

Protocol 1: Solid-Phase Extraction (SPE) of Isopromethazine from Plasma/Urine

This protocol is adapted from methods for promethazine and would require optimization for isopromethazine.[1]

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC Grade)

  • Deionized water

  • 5% Methanol in water

  • Elution solvent (e.g., acetonitrile)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw frozen plasma or urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge plasma samples at 4000 rpm for 10 minutes to pellet any precipitates.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute the analyte with an appropriate volume of elution solvent (e.g., 1 mL of acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) of Isopromethazine from Blood

Materials:

  • Extraction solvent (e.g., 0.1% formic acid in acetonitrile)[6]

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: To a 50 µL blood sample, add the internal standard.[7]

  • Protein Precipitation & Extraction: Add 100 µL of acetonitrile containing the internal standards for protein precipitation.[7] Add 3 mL of the extraction solvent.[1]

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.[1]

  • Supernatant Transfer: Transfer the supernatant (acetonitrile phase) to a new tube.[1][7]

  • Evaporation and Reconstitution: Evaporate the acetonitrile phase to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.[1]

Protocol 3: Extraction from Tissue Samples

Materials:

  • Homogenization buffer

  • Extraction solvent (e.g., 0.1% formic acid in acetonitrile)[6]

  • Internal Standard (IS) solution

  • Homogenizer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Homogenization: Weigh approximately 1 g of tissue and homogenize it with an appropriate buffer.[1]

  • Extraction: To the homogenate, add an internal standard. Add 3 mL of the extraction solvent.[1]

  • Vortex and Centrifuge: Vortex for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.[1]

  • Purification: Transfer the supernatant to a new tube for further purification or direct analysis.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC offers a precise and reliable technique for the quantification of isopromethazine, especially in pharmaceutical formulations.[2] A significant challenge is potential peak tailing due to the amine groups, which can be mitigated by using specific columns and mobile phase additives.[2]

Chromatographic Conditions (Adapted from Promethazine Analysis): [2]

  • Column: Chirobiotic V, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 20-23°C

  • Detector: UV at 254 nm

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of isopromethazine in complex biological matrices due to its high sensitivity and selectivity.[1][3]

Chromatographic Conditions:

  • Column: A C18 column is commonly used.[4]

  • Mobile Phase: A gradient elution with a mixture of methanol and water (pH 6), both containing 0.5 mM ammonium acetate, is often employed.[4]

  • Flow Rate: Typically 0.2-0.5 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for isopromethazine and its internal standard must be determined by infusing standard solutions into the mass spectrometer.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) PreTreatment Pre-treatment (Thaw, Vortex, Centrifuge) BiologicalSample->PreTreatment Extraction Extraction (SPE or LLE) PreTreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: General experimental workflow for Isopromethazine quantification.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Isopromethazine Isopromethazine Sulfoxidation Sulfoxidation Isopromethazine->Sulfoxidation CYP450 N_Demethylation N-Demethylation Isopromethazine->N_Demethylation CYP450 RingHydroxylation Ring Hydroxylation Isopromethazine->RingHydroxylation CYP2D6 Glucuronidation Glucuronide Conjugation Sulfoxidation->Glucuronidation N_Demethylation->Glucuronidation RingHydroxylation->Glucuronidation

Caption: Postulated metabolic pathway of Isopromethazine.

Conclusion

The quantitative analysis of isopromethazine in biological samples is achievable through the adaptation of methods established for its isomer, promethazine.[1] High-resolution chromatographic techniques, particularly LC-MS/MS, are essential for achieving the required sensitivity, selectivity, and separation from closely related compounds.[1] The protocols and data presented herein provide a solid foundation for the development and validation of robust analytical methods for isopromethazine, which are indispensable for advancing its pharmacological and toxicological understanding.

References

Application Notes and Protocols for Isopromethazine Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine hydrochloride is a phenothiazine derivative and a structural isomer of the first-generation antihistamine, promethazine.[1][2] Like its better-known counterpart, isopromethazine acts as a potent antihistamine with anticholinergic and sedative properties.[1][3] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][4][5] These application notes provide a comprehensive overview of the administration of this compound in a preclinical research setting, including detailed experimental protocols and data presentation. Due to the limited availability of specific quantitative data for isopromethazine, some information is derived from its isomer, promethazine, to provide a robust framework for study design.[6]

Mechanism of Action

This compound exerts its primary pharmacological effect by competitively binding to the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4][5] By occupying the receptor's binding site, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[1] The binding of histamine to the H1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine. Isopromethazine blocks this entire cascade by preventing the initial histamine binding.[4]

Beyond its high affinity for the histamine H1 receptor, isopromethazine is also known to interact with other GPCRs, including muscarinic acetylcholine receptors, alpha-adrenergic receptors, dopamine D2 receptors, and serotonin receptors.[5] This broader receptor engagement contributes to its sedative and antiemetic side effects.[5]

Data Presentation

Quantitative data for this compound is not widely available in peer-reviewed literature. The following tables provide a qualitative summary of its receptor binding profile and illustrative analytical parameters for its quantification in biological samples, largely based on data from its isomer, promethazine.[5][6]

Table 1: Qualitative Receptor Binding Profile of Isopromethazine

Receptor TargetInteractionImplied AffinityAssociated Pharmacological Effect
Histamine H1 ReceptorCompetitive AntagonistHighAntihistaminic
Muscarinic Acetylcholine ReceptorsAntagonistModerate to HighAnticholinergic (e.g., dry mouth, blurred vision)
Alpha-Adrenergic ReceptorsAntagonistModerateVasodilation, hypotension
Dopamine D2 ReceptorsAntagonistModerateAntiemetic, potential for extrapyramidal side effects
Serotonin ReceptorsAntagonistModerateSedative, anxiolytic

Note: The implied affinities are inferred from the pharmacological effects of isopromethazine and its comparison with related phenothiazine derivatives. Specific binding affinities (Ki values) are not widely reported.[5]

Table 2: Illustrative LC-MS/MS Method Parameters for Quantification in Biological Samples (Adapted from Promethazine)

ParameterHuman PlasmaHuman Urine
Limit of Detection (LOD)0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ)1.00 ng/mL1.00 ng/mL
Linearity Range1.00 - 200 ng/mL1.00 - 200 ng/mL
Correlation Coefficient (r²)>0.99>0.99

Note: These values are for promethazine and should be experimentally determined and validated for isopromethazine.[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of Antihistaminic Activity (Histamine-Induced Bronchoconstriction in Guinea Pigs)

This protocol is a classic in vivo model for evaluating the antihistaminic efficacy of a test compound.[1][4]

Materials:

  • This compound

  • Histamine solution

  • Saline vehicle

  • Healthy adult guinea pigs

  • Aerosol delivery system

  • Observation chamber

Procedure:

  • Animal Preparation: Acclimatize healthy adult guinea pigs to the laboratory conditions.

  • Test Compound Administration: Divide the animals into groups. Administer varying doses of this compound solution to the test groups, typically via intraperitoneal or subcutaneous injection. Administer the saline vehicle to the control group.[1][4]

  • Drug Absorption: Allow a predetermined amount of time for the drug to be absorbed.

  • Histamine Challenge: Expose the animals to an aerosol of a histamine solution in an observation chamber.[1][4]

  • Observation: Record the time until the onset of respiratory distress, such as convulsions or collapse.[4]

  • Endpoint: The protective effect of isopromethazine is quantified by the increase in the time to the onset of symptoms or the prevention of lethality compared to the control group.[4]

Protocol 2: In Vitro Histamine H1 Receptor Binding Assay

This assay measures the affinity of a test compound for the histamine H1 receptor.[3]

Materials:

  • Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 cells)

  • Radioligand (e.g., [³H]-pyrilamine)

  • This compound (unlabeled test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate a fixed concentration of the radioligand with the cell membrane preparation in the presence of varying concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[3]

  • Quantification: Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.[3]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of isopromethazine in a rodent model.[5]

Materials:

  • This compound

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (or other suitable strain)

  • Cannulas for blood sampling (e.g., jugular vein cannulation)

  • Syringes and needles for drug administration (oral gavage and intravenous)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast the rats overnight before drug administration.

  • Drug Administration: Divide the animals into two groups for intravenous (IV) and oral (PO) administration. Administer a single dose of this compound to the respective groups.[5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the cannula.[5]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[5]

  • Quantification: Quantify the concentration of isopromethazine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[5]

  • Data Analysis: Plot the plasma concentration of isopromethazine versus time for both IV and PO administration. Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of distribution (Vd), and elimination half-life (t½).[5]

Visualizations

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates Isopromethazine Isopromethazine Hydrochloride Isopromethazine->H1R Competitively Antagonizes PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Response Allergic & Inflammatory Response Ca_release->Response PKC_activation->Response

Caption: Histamine H1 Receptor Signaling Pathway and Isopromethazine's Point of Intervention.

Experimental_Workflow_PK_Study start Start: Acclimatized Rodents grouping Divide into IV and PO Administration Groups start->grouping admin_iv Administer Single IV Dose of Isopromethazine HCl grouping->admin_iv admin_po Administer Single PO Dose of Isopromethazine HCl grouping->admin_po sampling Collect Blood Samples at Predetermined Time Points admin_iv->sampling admin_po->sampling processing Centrifuge to Separate Plasma Store at -80°C sampling->processing analysis Quantify Isopromethazine Concentration (LC-MS/MS) processing->analysis data_analysis Pharmacokinetic Analysis (AUC, CL, Vd, t½) analysis->data_analysis end End: Pharmacokinetic Profile data_analysis->end

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study in Rodents.

Logical_Relationship_Pharmacology cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies compound Isopromethazine HCl receptor_binding Receptor Binding Assays (e.g., Histamine H1) compound->receptor_binding functional_assays Functional Assays (e.g., Calcium Flux) compound->functional_assays pk_studies Pharmacokinetic Studies (ADME) compound->pk_studies tox_studies Toxicology Studies compound->tox_studies pd_models Pharmacodynamic Models (e.g., Antihistamine Activity) receptor_binding->pd_models functional_assays->pd_models efficacy Efficacy pd_models->efficacy pk_studies->efficacy safety Safety pk_studies->safety tox_studies->safety

Caption: Logical Relationship of Preclinical Pharmacological Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopromethazine Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopromethazine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of this compound for successful in vivo studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: Direct quantitative solubility data for this compound is limited. Qualitative descriptions suggest it is "slightly soluble" in water, potentially requiring sonication to fully dissolve[1]. However, its structural isomer, Promethazine hydrochloride, is reported to be "very soluble" or "freely soluble" in water[2][3][4]. Given the structural similarity, the solubility of Promethazine hydrochloride is often used as a reference point. The discrepancy may arise from differences in the solid-state properties (e.g., crystal form) of the specific this compound batch being used.

Q2: Which solvents are recommended for preparing this compound solutions for in vivo studies?

A2: For parenteral administration, sterile Water for Injection, isotonic saline, or buffered solutions like Phosphate-Buffered Saline (PBS) are common starting points. Based on data from its isomer, Promethazine HCl, solubility is generally high in aqueous media, particularly at a slightly acidic pH[5][6]. For oral administration, aqueous vehicles are also preferred. If solubility challenges arise, the use of co-solvents or other formulation strategies may be necessary.

Q3: How does pH affect the solubility of this compound?

A3: this compound, as the salt of a weak base, is expected to have pH-dependent solubility. Its solubility is generally higher in acidic conditions (lower pH) where the molecule is predominantly in its ionized, more soluble form. As the pH increases towards the molecule's pKa, the proportion of the less soluble free base increases, which can lead to precipitation[5][6]. Commercially available injectable formulations of Promethazine HCl are typically buffered to a pH of 4.0 to 5.5[7].

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, if aqueous solubility is insufficient for your required concentration, biocompatible co-solvents can be employed. Common co-solvents used in in vivo studies include ethanol, DMSO, and polyethylene glycol (PEG). When using co-solvents, it is crucial to first dissolve the compound in the organic solvent and then slowly add the aqueous vehicle while stirring[8]. Always ensure the final concentration of the co-solvent is within safe limits for the animal model and route of administration.

Q5: How should I store this compound solutions?

A5: this compound and other phenothiazine derivatives are sensitive to light and may oxidize in the air, which can cause the solution to change color (e.g., to blue)[9][10]. Solutions should be freshly prepared whenever possible. If short-term storage is necessary, store in tightly sealed, light-resistant containers, potentially under an inert gas like nitrogen, and at a controlled room temperature or refrigerated (2-8°C) as indicated by the supplier[11][12]. Aqueous solutions are not recommended for storage for more than one day[8].

Solubility Data

Solvent/MediumQualitative SolubilityQuantitative Solubility (mg/mL)Reference
WaterVery Soluble / Freely Soluble557.7[1][5]
≥ 100[9][13]
0.1 N HCl (pH 1.2)-590.0[1][5]
Phosphate Buffer (pH 7.4)-554.3[1][5]
Phosphate-Buffered Saline (PBS, pH 7.2)-~2[8]
pH 6.3 Buffer-9.83[14]
pH 6.8 Buffer-9.15[14]
EthanolFreely Soluble~2[8][15]
Dimethyl Sulfoxide (DMSO)Soluble~5[8]
Dimethylformamide (DMF)Soluble~10[8]
Diethyl EtherPractically Insoluble-[1][15]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vivo experiments.

Issue 1: Compound is not dissolving or is only "slightly soluble" in water/saline.
Potential Cause Troubleshooting Step Explanation
Solid-State Properties 1. Try gentle heating (e.g., to 37°C) and/or sonication to aid dissolution. 2. If the issue persists, consider that the specific batch may have a different crystal form (polymorph) with lower solubility.The energy input from heat or sonication can help overcome the crystal lattice energy. Different polymorphs of the same compound can have significantly different physical properties, including solubility.
Incorrect pH 1. Measure the pH of the solution. 2. Adjust the pH to be more acidic (e.g., pH 4-6) using a dilute, biocompatible acid like HCl.Isopromethazine HCl is more soluble at a lower pH. The pH of unbuffered water or saline can vary and may be too high to achieve complete dissolution of a high concentration of the compound.
Insufficient Time Allow the solution to stir or agitate for an extended period (e.g., 30-60 minutes).Dissolution is a kinetic process and may require adequate time to reach equilibrium, especially for larger particles or higher concentrations.
Issue 2: A precipitate forms after initial dissolution, especially when diluting a stock solution.
Potential Cause Troubleshooting Step Explanation
pH Shift 1. When diluting a stock solution (especially one made in an organic solvent or acidic buffer) into a neutral aqueous buffer (like PBS), add the stock solution dropwise to the buffer while vortexing vigorously. 2. Prepare the final solution in a slightly acidic buffer.A rapid change in pH upon dilution can cause the compound to crash out of solution if it crosses into a pH range where the free base is less soluble.
Common Ion Effect If preparing a solution for oral gavage in a vehicle with high chloride concentration, consider that this may slightly suppress the solubility of the hydrochloride salt. Test the desired concentration in the final vehicle.The presence of a high concentration of a common ion (chloride) can shift the equilibrium towards the solid salt form, reducing its solubility[16].
Exceeding Solubility Limit Re-calculate the required concentration and verify it against available solubility data (using Promethazine HCl as a guide). Prepare a more dilute solution if necessary.The desired final concentration may simply be above the thermodynamic solubility limit in that specific vehicle.
Issue 3: The solution appears cloudy or changes color.
Potential Cause Troubleshooting Step Explanation
Incomplete Dissolution 1. Visually inspect the solution for undissolved particles. 2. Filter the solution through a 0.22 µm syringe filter. If cloudiness is removed, it was due to undissolved particulates.Fine, undissolved particles can remain suspended, causing a hazy appearance.
Degradation 1. Prepare fresh solutions immediately before use. 2. Protect the solid compound and solutions from light by using amber vials or covering containers with foil. 3. Avoid high temperatures and exposure to air.Phenothiazines are known to be unstable and can degrade upon exposure to light, heat, or oxygen, often resulting in a color change[1][9].

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol determines the equilibrium solubility of this compound in a specific solvent.

  • Preparation : Add an excess amount of this compound to a known volume of the test solvent (e.g., saline, PBS pH 7.4) in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Collection : After equilibration, allow the suspension to sit undisturbed for a short period to let larger particles settle.

  • Filtration : Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved solids[1].

  • Analysis : Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC[1].

  • Calculation : Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Protocol 2: Preparation of an Aqueous Solution for Parenteral Injection

This protocol provides a general method for preparing a solution for in vivo injection, using Promethazine HCl injectable formulations as a model.

  • Vehicle Preparation : Prepare a sterile, slightly acidic vehicle. A common choice is a sodium acetate-acetic acid buffer adjusted to a pH between 4.0 and 5.5[7]. Alternatively, sterile saline adjusted with a minimal amount of dilute HCl can be used.

  • Weighing : In an aseptic environment, accurately weigh the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution : Add the weighed compound to the sterile vehicle. Stir with a sterile magnetic stir bar until fully dissolved. The use of a vortex mixer or brief sonication can assist dissolution.

  • Final Volume : Add the vehicle to reach the final desired volume.

  • Sterilization : Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, light-protected vial.

  • Verification : Before administration, visually inspect the solution for any particulates or discoloration. The solution should be clear and colorless[7].

Visualizations

Workflow for Solubility Optimization

The following diagram outlines a logical workflow for a researcher to follow when developing a formulation of this compound for an in vivo study.

G start Define Target: Concentration, Route, Vehicle prep_simple Attempt Dissolution in Simple Aqueous Vehicle (e.g., Saline, PBS) start->prep_simple check_diss Is Compound Fully Dissolved? prep_simple->check_diss ph_adjust Optimize pH (Adjust to pH 4-6) check_diss->ph_adjust No success Solution Ready for In Vivo Study (Sterile Filter, Check for Clarity) check_diss->success Yes check_ph_diss Is Compound Fully Dissolved? ph_adjust->check_ph_diss cosolvent Use Biocompatible Co-solvent (e.g., DMSO, PEG, EtOH) + Slow Dilution check_ph_diss->cosolvent No check_ph_diss->success Yes check_cosolv_diss Is Compound Fully Dissolved? cosolvent->check_cosolv_diss check_cosolv_diss->success Yes reassess Re-assess Target Concentration or Vehicle check_cosolv_diss->reassess No

Caption: Logical workflow for optimizing Isopromethazine HCl solubility.

Signaling Pathway of Phenothiazine Antihistamines

Isopromethazine is a phenothiazine derivative that acts as a first-generation antihistamine. It functions as a competitive antagonist at the Histamine H1 receptor. Some phenothiazines also exhibit antagonist activity at dopamine D2 receptors in the central nervous system.

G cluster_receptor Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates D2R Dopamine D2 Receptor Gi Gi/o D2R->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H1R Dopamine Dopamine Dopamine->D2R Isopromethazine Isopromethazine (Antagonist) Isopromethazine->H1R blocks Isopromethazine->D2R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response Ca->Response PKC->Response ATP ATP ATP->AC CNS_Response Dopaminergic Signaling cAMP->CNS_Response

Caption: Simplified signaling pathways antagonized by phenothiazines.

References

Isopromethazine hydrochloride degradation product analysis and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis and identification of isopromethazine hydrochloride degradation products. Due to the limited availability of specific quantitative data for this compound, information from its structural isomer, promethazine hydrochloride, is utilized as a comparative reference, a common practice in pharmaceutical sciences for structurally similar compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its phenothiazine structure, this compound is susceptible to degradation through several pathways. The primary routes of degradation are oxidation of the sulfur atom in the phenothiazine ring to form isopromethazine sulfoxide, and potentially further to a sulfone.[2] Other likely pathways include hydrolysis, which may involve cleavage of the side chain from the phenothiazine nucleus under harsh acidic or basic conditions, and photodegradation upon exposure to light, particularly UV radiation, which can lead to the formation of colored degradants and radical species.[2]

Q2: I am observing unexpected peaks in my HPLC chromatogram of an aged isopromethazine sample. What could these be?

A2: Unexpected peaks in an aged sample are most likely degradation products. For phenothiazine derivatives like isopromethazine, common degradants include the sulfoxide and N-desmethyl derivatives.[2] To definitively identify these peaks, it is recommended to perform forced degradation studies and utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural elucidation.

Q3: My isopromethazine peak is showing significant tailing in my reverse-phase HPLC analysis. What are the common causes and solutions?

A3: Peak tailing for a basic compound like isopromethazine is a common issue in reverse-phase HPLC. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of isopromethazine, causing tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of isopromethazine, the compound can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the column.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

To mitigate peak tailing, consider the following troubleshooting steps:

  • Use a modern, well-end-capped C18 or C8 column.

  • Adjust the mobile phase pH to be at least 2 pH units below the pKa of isopromethazine (typically pH 2.5-3.5 for phenothiazines).

  • Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%).

  • Reduce the sample concentration or injection volume.

Q4: I am having difficulty resolving isopromethazine from its degradation products. What can I do to improve the separation?

A4: Achieving good resolution between a parent drug and its degradation products is crucial for a stability-indicating method. If you are experiencing poor resolution, consider the following:

  • Optimize the Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.

  • Change the Stationary Phase: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like isopromethazine and its degradants.

  • Adjust the pH: Fine-tuning the mobile phase pH can alter the ionization state of both the parent drug and its degradation products, potentially improving resolution.

  • Method Validation: Ensure your method is fully validated as stability-indicating by performing forced degradation studies to confirm that all potential degradation products are resolved from the parent peak.

Quantitative Data Summary

The following table summarizes the results of forced degradation studies on promethazine hydrochloride, a structural isomer of isopromethazine. This data is intended to provide an approximation of the degradation behavior of isopromethazine under various stress conditions. Actual degradation percentages may vary depending on the specific experimental conditions.

Stress ConditionReagent/Condition DetailsTime (hours)TemperatureApproximate % Degradation (for Promethazine HCl)Major Degradation Products
AqueousWater24Room Temperature6.82%Not Specified
Oxidative30% H₂O₂0.25Room Temperature12.46%Promethazine Sulfoxide
Acid Hydrolysis5N HCl0.5Room TemperatureNo Degradation Observed-
Base Hydrolysis5N NaOH0.5Room TemperatureNo Degradation Observed-
ThermalSolid State24105°CNo Degradation Observed-
Photolytic1.2 million lux hours and 200 W·h/m² near UV--No Degradation Observed-

Note: The stability of phenothiazines under thermal and photolytic stress can be highly dependent on factors such as the presence of oxygen, pH, and the specific wavelength of light.[3][4][5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

a. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60°C for 24 hours. Cool the solution and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 60°C for 24 hours. Cool the solution and neutralize with 1N HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a dry heat of 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light. A common guideline is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Stability-Indicating HPLC Method

This method is based on a validated method for promethazine hydrochloride and can be used as a starting point for the analysis of isopromethazine and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Symmetry Shield RP8 (4.6 mm x 150 mm, 5 µm) or equivalent C8/C18 column.

  • Mobile Phase A: 3.4% potassium dihydrogen phosphate solution in water, with the pH adjusted to 7.0 with dilute potassium hydroxide solution, mixed with acetonitrile and methanol in a 40:40:20 ratio.

  • Mobile Phase B: A 60:40 mixture of acetonitrile and methanol.

  • Elution: A linear gradient elution can be employed to effectively separate the degradation products from the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Diluent: 0.1% solution of triethylamine in methanol.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Stressing cluster_analysis HPLC Analysis cluster_identification Identification & Quantification cluster_validation Method Validation start Isopromethazine HCl Stock Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Method stress->hplc data Data Acquisition (Chromatogram) hplc->data id Peak Identification & Purity Assessment data->id quant Quantification of Degradants id->quant validate Validation as per ICH Guidelines quant->validate degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis isopromethazine Isopromethazine sulfoxide Isopromethazine Sulfoxide isopromethazine->sulfoxide [O] photo_products Colored Degradation Products & Radical Species isopromethazine->photo_products hv side_chain_cleavage Side-Chain Cleavage Products isopromethazine->side_chain_cleavage H₂O (Acid/Base)

References

Preventing Isopromethazine hydrochloride sample degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Isopromethazine hydrochloride samples during storage. It includes troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining sample integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound solid should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly sealed and in a well-ventilated area, away from sources of ignition and heat.[1][2][3] Due to the photosensitive nature of the phenothiazine ring system, long-term stability requires protection from light.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of Isopromethazine is expected to follow a pathway similar to its isomer, Promethazine. The main degradation pathways are:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can form Isopromethazine sulfoxide and further oxidize to the sulfone.[1][4][5] The tertiary amine can also be oxidized to an N-oxide.[1][5]

  • Hydrolysis: While the core structure is relatively stable, cleavage of the side chain from the phenothiazine nucleus can occur under harsh acidic or basic conditions.[1][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of colored degradation products and radical species.[1][4][5]

Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?

A3: Unexpected peaks in your chromatogram are likely degradation products. For phenothiazine derivatives like Isopromethazine, the most common degradants include its sulfoxide, and potentially N-desmethyl derivatives or cleavage products of the side chain.[1] To confirm the identity of these peaks, it is recommended to perform forced degradation studies and use techniques like LC-MS/MS for structural elucidation.[1]

Q4: How can I minimize oxidation of my this compound samples?

A4: To minimize oxidation, store samples in tightly sealed containers with minimal headspace to reduce exposure to atmospheric oxygen. The presence of metal ions, such as copper (II) and iron (III), can catalyze oxidation, so using high-purity solvents and avoiding contact with metallic surfaces is advisable.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q5: My this compound solution has changed color. What does this indicate?

A5: A change in the color of an this compound solution, particularly to a pinkish-red or yellow, often indicates photodegradation.[1][6] Phenothiazines are known to be photosensitive and can form colored degradation products upon exposure to light.[4] It is critical to store solutions in amber vials or otherwise protect them from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in stored samples Thermal degradationEnsure storage at the recommended 2-8°C.[1] Avoid repeated freeze-thaw cycles.
PhotodegradationStore samples in light-resistant containers (e.g., amber vials) or wrapped in aluminum foil.[1][5]
OxidationUse tightly sealed containers with minimal headspace. Consider purging with an inert gas. Avoid contamination with metal ions.[4]
Appearance of unknown peaks in HPLC Sample degradationPerform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method.[1]
ContaminationEnsure the purity of solvents and proper cleaning of analytical equipment.
Inconsistent results between samples Inconsistent storage conditionsStandardize storage protocols for all samples, including temperature, light exposure, and container type.
pH-dependent degradationIf working with solutions, control and monitor the pH, as the degradation rate of related phenothiazines is pH-dependent.[4][7]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for developing and validating a stability-indicating analytical method.[4] These studies involve exposing the drug substance to various stress conditions to induce degradation.

Table 1: Conditions for Forced Degradation of this compound

Stress Condition Methodology
Acid Hydrolysis Dissolve Isopromethazine HCl in 0.1 M HCl and heat at 60°C for 24 hours.[4]
Base Hydrolysis Dissolve Isopromethazine HCl in 0.1 M NaOH and heat at 60°C for 24 hours.[4]
Oxidative Degradation Expose a solution of Isopromethazine HCl to 3% H₂O₂ at room temperature for 24 hours.[4]
Thermal Degradation Heat the solid drug substance at 105°C for 24 hours.[4]
Photolytic Degradation Expose a solution of the drug to UV light (e.g., 254 nm) and visible light.[4]
Stability-Indicating HPLC Method

A reverse-phase HPLC method can be used to separate Isopromethazine from its degradation products.[4]

Table 2: Example HPLC Parameters

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.[4]
Flow Rate 1.0 mL/min
Column Temperature 25°C[6]
Detection Wavelength 254 nm[6]
Injection Volume 10 µL[6]

Visualizations

Isopromethazine Isopromethazine Hydrochloride Sulfoxide Isopromethazine Sulfoxide Isopromethazine->Sulfoxide [O] SideChainCleavage Side Chain Cleavage Products Isopromethazine->SideChainCleavage H2O ColoredProducts Colored Degradation Products Isopromethazine->ColoredProducts Oxidation Oxidation (O2, Metal Ions) Hydrolysis Hydrolysis (Acid/Base) Photodegradation Photodegradation (UV/Visible Light)

Caption: Proposed degradation pathways for this compound.

start Start: Stability Issue (e.g., new peaks, loss of potency) check_storage 1. Verify Storage Conditions (Temp: 2-8°C, Light Protected, Sealed) start->check_storage correct_storage 2. Correct Storage Implement proper conditions check_storage->correct_storage Incorrect forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation Correct end End: Sample Integrity Maintained correct_storage->end hplc_analysis 4. Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_peaks 5. Identify Degradation Peaks (Compare with forced degradation samples) hplc_analysis->identify_peaks characterize 6. Characterize Unknowns (e.g., LC-MS/MS) identify_peaks->characterize Unknown Peaks Remain identify_peaks->end Peaks Identified characterize->end

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Overcoming Matrix Effects in Isopromethazine Hydrochloride Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of Isopromethazine hydrochloride. The focus is on identifying and overcoming matrix effects to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting endogenous components from the biological sample (e.g., plasma, serum, urine).[1][2] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data.[3][4] The primary culprits behind matrix effects in biological samples are phospholipids, proteins, and salts.[1][5]

Troubleshooting Steps:

  • Assess the presence of matrix effects: This can be done qualitatively by post-column infusion experiments or quantitatively by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[1]

  • Identify the source of interference: Phospholipids are a common cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[6] Monitoring for characteristic phospholipid ions can help confirm their presence.

Q2: My this compound signal is suppressed. What are the likely causes and how can I fix it?

A: Signal suppression is the most common manifestation of matrix effects and is often caused by competition for ionization between this compound and co-eluting matrix components in the mass spectrometer's ion source.[7]

Troubleshooting Flowchart:

start Signal Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep Initial Approach chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists result Matrix Effect Minimized/Compensated sample_prep->result Successful is_strategy Implement Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is_strategy For compensation chromatography->result Successful is_strategy->result Successful

Caption: Troubleshooting workflow for signal suppression.

Detailed Solutions:

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to improve the sample preparation procedure to remove interfering components.[3][7] Consider switching from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or HybridSPE, which specifically targets phospholipid removal.[5]

  • Optimize Chromatography: Modifying the chromatographic conditions can help separate this compound from the interfering matrix components.[4][8] This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column (e.g., a column with a different stationary phase).[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing effective compensation.[10][11][12]

Q3: I am using protein precipitation for sample preparation. How can I reduce matrix effects with this method?

A: While protein precipitation (PPT) is a simple and fast technique, it is often associated with significant matrix effects because it does not effectively remove phospholipids.[5][6]

Strategies to Improve PPT:

  • Optimize the precipitating agent: Acetonitrile is generally more effective at precipitating proteins than methanol.[13]

  • Adjust the solvent-to-sample ratio: A higher ratio of organic solvent to the biological sample can improve protein removal, but also leads to sample dilution.[13]

  • Incorporate a phospholipid removal step: After protein precipitation, a specific phospholipid removal product, such as HybridSPE, can be used to obtain a cleaner extract.[5]

Q4: What are the advantages and disadvantages of different sample preparation techniques for this compound analysis?

A: The choice of sample preparation technique is a critical step in minimizing matrix effects. Below is a comparison of common methods.

Comparison of Sample Preparation Techniques:

TechniqueAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.[6]High risk of significant matrix effects, particularly from phospholipids.[3][5]High-throughput screening where some matrix effect can be tolerated.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[7] pH adjustment can prevent the extraction of impurities like phospholipids.[7]Can be labor-intensive and may have lower analyte recovery.[14]When PPT is insufficient and a more selective method is needed.
Solid-Phase Extraction (SPE) Provides very clean extracts and can concentrate the analyte.[6][15]Can be more time-consuming and expensive than PPT and LLE. Method development can be complex.[14]Achieving low limits of quantification and minimizing matrix effects.
HybridSPE Combines the simplicity of PPT with the selectivity of SPE for phospholipid removal.[5] Dramatically reduces phospholipid-based matrix effects.[5]May be more costly than traditional PPT.Applications where phospholipid-induced ion suppression is a significant issue.

Q5: How do I choose and use an appropriate internal standard to compensate for matrix effects?

A: An internal standard (IS) is crucial for accurate quantification in LC-MS/MS bioanalysis. The ideal IS co-elutes with the analyte and experiences the same degree of matrix effect.[10]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" as it has the same physicochemical properties as the analyte.[11][12] It co-elutes and is affected by matrix effects in the same way as the analyte, providing the most accurate compensation.[10]

  • Structural Analogue Internal Standard: If a SIL-IS is not available, a structural analogue can be used. However, it may have different retention times and ionization efficiencies, leading to incomplete compensation for matrix effects.[11]

Implementation Workflow:

start Need for an Internal Standard sil_is Is a SIL-IS available? start->sil_is use_sil Use SIL-IS sil_is->use_sil Yes analogue_is Select a close structural analogue sil_is->analogue_is No end Internal Standard Implemented use_sil->end validate Thoroughly validate for matrix effect compensation analogue_is->validate validate->end

Caption: Decision process for internal standard selection.

Experimental Protocols

Protocol 1: Sample Preparation using HybridSPE

This protocol is designed to effectively remove both proteins and phospholipids from plasma samples.

  • Pre-treatment: To 100 µL of plasma sample, add an appropriate amount of this compound internal standard.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • HybridSPE Cleanup: Load the supernatant onto a HybridSPE plate/cartridge.

  • Elution: Apply a vacuum to pull the sample through the HybridSPE sorbent. The eluate, now free of proteins and phospholipids, is collected.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner sample than protein precipitation.

  • Pre-treatment: To 200 µL of plasma, add the internal standard.

  • pH Adjustment: Adjust the sample pH to be at least two units higher than the pKa of this compound to ensure it is in its uncharged form.[7]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a high degree of sample cleanup.[15]

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of deionized water.[15]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[15]

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

General Experimental Workflow:

sample Biological Sample (e.g., Plasma) prep Sample Preparation (PPT, LLE, SPE, HybridSPE) sample->prep lcms LC-MS/MS Analysis prep->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for Isopromethazine bioanalysis.

References

Reducing signal-to-noise ratio in Isopromethazine hydrochloride spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Isopromethazine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the quality of their experimental data, with a focus on enhancing the signal-to-noise ratio (S/N).

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common spectroscopic methods for analyzing this compound?

A1: this compound is commonly analyzed using UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][2][3] Other methods include fluorescence spectroscopy and various chromatographic techniques.[1][4] UV-Vis methods are often favored for their simplicity and speed in analyzing the pure drug.[1] For instance, a common UV-Vis method involves measuring the absorbance of this compound in distilled water, where it exhibits a maximum absorbance peak around 248 nm.[3]

Q2: Why is my baseline noisy in the UV-Vis spectrum of this compound?

A2: A noisy baseline in UV-Vis spectroscopy can stem from several sources.[5][6] Common causes include:

  • Instrumental Factors: Fluctuations in the light source (deuterium or tungsten lamp), detector instability, and electronic interference can all contribute to noise.[7][8][9]

  • Environmental Factors: Vibrations or temperature fluctuations in the laboratory can affect the instrument's stability.[9][10]

  • Sample and Solvent Issues: The use of low-purity solvents, the presence of dissolved gases forming microbubbles, or particulate matter in the sample can scatter light and increase noise.[9][11]

Q3: How can I improve the signal-to-noise ratio (S/N) in my measurements?

A3: Improving the S/N ratio involves either increasing the signal, decreasing the noise, or both.[12] Key strategies include:

  • Instrumental Optimization:

    • Increase Integration Time: A longer integration time allows the detector to collect more photons, which can improve the S/N ratio. However, this is limited by factors like dark noise, which also increases with time.[5]

    • Optimize Slit Width/Bandwidth: Adjusting the monochromator bandwidth can optimize the amount of light reaching the detector.[4]

    • Signal Averaging: Averaging multiple measurements or scans can effectively reduce random noise.[13]

  • Sample Preparation:

    • Use High-Purity Solvents: Always use HPLC-grade or spectro-grade solvents to minimize impurities that can contribute to background noise.[9]

    • Degas Solvents: Removing dissolved gases from the mobile phase or solvent is crucial, especially in HPLC, to prevent bubble formation.[9][14]

    • Filter Samples: Filtering your sample can remove particulate matter that may cause light scattering.[9]

  • Data Processing:

    • Smoothing Algorithms: Applying digital filters like Savitzky-Golay or Gaussian smoothing can reduce high-frequency noise in the acquired spectrum.[15] However, excessive smoothing can distort peak shapes.[15]

Troubleshooting Specific Issues

Issue 1: High background noise across the entire spectrum.

  • Possible Cause: Contaminated solvent or cuvette.

  • Troubleshooting Steps:

    • Run a baseline with a new, high-purity solvent.

    • Thoroughly clean the cuvette or use a new one.

    • If the issue persists, check for stray light within the spectrometer, which can be caused by damaged optical components or faulty seals.[5]

Issue 2: Rhythmic or periodic noise in an HPLC-UV chromatogram.

  • Possible Cause: Pump pulsations or issues with the mobile phase mixing.

  • Troubleshooting Steps:

    • Monitor the pump pressure graph for fluctuations.[10]

    • Ensure the mobile phase is properly mixed and degassed.[11]

    • Perform regular pump maintenance, including checking seals and check valves.[9]

Quantitative Data on S/N Improvement

The following table summarizes the impact of various experimental parameters on the signal-to-noise ratio in spectroscopic measurements.

ParameterMethod of ActionExpected Impact on S/NConsiderations
Integration Time Increases the number of photons collected by the detector.Proportional to the square root of the integration time.[16]Longer times can increase dark current noise.[5][7]
Signal Averaging (Number of Scans) Reduces random noise by averaging multiple measurements.Improves by the square root of the number of scans.[13]Increases total analysis time.
Slit Width (Bandwidth) Controls the amount of light passing through the sample.Wider slits increase signal but may reduce spectral resolution.An optimal balance between signal and resolution is necessary.[4]
Digital Filtering (Smoothing) Applies algorithms to reduce high-frequency noise.Can significantly improve S/N.Over-smoothing may distort the signal and lead to loss of data.[15]

Experimental Protocols

Protocol 1: Optimizing S/N Ratio in UV-Vis Spectroscopy

This protocol outlines the steps to systematically optimize the signal-to-noise ratio for the analysis of this compound using a standard UV-Vis spectrophotometer.

Objective: To maximize the S/N ratio for a solution of this compound.

Materials:

  • This compound standard

  • HPLC-grade distilled water

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Instrument Warm-up: Turn on the spectrophotometer and its lamps (Deuterium and Tungsten) and allow the system to warm up for at least 30-60 minutes to ensure thermal stability.

  • Sample Preparation: Prepare a stock solution of this compound in HPLC-grade distilled water at a concentration known to give a mid-range absorbance (e.g., 10 µg/mL).[3]

  • Baseline Correction:

    • Fill a clean quartz cuvette with HPLC-grade distilled water.

    • Place it in the sample holder and run a baseline scan across the desired wavelength range (e.g., 210-300 nm).[3] This will subtract the solvent and instrument background.

  • Initial Spectrum Acquisition:

    • Rinse the cuvette with the sample solution before filling it.

    • Acquire a spectrum of the this compound solution.

    • Identify the wavelength of maximum absorbance (λmax), which should be around 248 nm.[3]

  • Parameter Optimization (Iterative Process):

    • Integration Time/Averaging:

      • Set the instrument to read the absorbance at λmax.

      • Acquire data with increasing integration times or by averaging an increasing number of scans (e.g., 1, 5, 10, 20 scans).

      • Record the signal intensity and the standard deviation of the baseline noise for each setting.

    • Slit Width (Bandwidth):

      • If your instrument allows, acquire spectra at different slit width settings (e.g., 1 nm, 2 nm, 5 nm).

      • Observe the trade-off between signal intensity and spectral resolution.

  • Data Analysis:

    • Calculate the S/N ratio for each parameter setting. The S/N ratio can be calculated as the peak signal height divided by the root-mean-square (RMS) of the baseline noise.[17]

    • Select the combination of parameters that provides the highest S/N ratio without significantly compromising spectral resolution.

Visualizations

Troubleshooting Workflow for Low S/N Ratio

G cluster_instrument Instrumental Checks cluster_sample Sample & Solvent Checks cluster_optimize Parameter Optimization cluster_processing Data Processing start Low S/N Ratio Detected check_instrument Step 1: Check Instrumental Factors start->check_instrument check_sample Step 2: Check Sample & Solvent check_instrument->check_sample If no issues found end_good S/N Ratio Acceptable check_instrument->end_good Problem Solved lamp_status Lamp Status/ Warm-up check_instrument->lamp_status detector_stability Detector Stability check_instrument->detector_stability env_factors Environmental (Vibration, Temp) check_instrument->env_factors optimize_params Step 3: Optimize Acquisition Parameters check_sample->optimize_params If no issues found check_sample->end_good Problem Solved solvent_purity Solvent Purity check_sample->solvent_purity degassing Degassing check_sample->degassing filtration Sample Filtration check_sample->filtration process_data Step 4: Apply Post-Acquisition Processing optimize_params->process_data If S/N still low optimize_params->end_good Problem Solved integration_time Increase Integration Time optimize_params->integration_time signal_avg Increase Signal Averaging optimize_params->signal_avg slit_width Adjust Slit Width optimize_params->slit_width process_data->end_good Problem Solved smoothing Apply Smoothing Filter process_data->smoothing baseline_corr Baseline Correction process_data->baseline_corr

Caption: A step-by-step workflow for troubleshooting and improving a low signal-to-noise ratio.

Relationship Between Noise Sources and Mitigation Strategies

G cluster_sources Noise Categories cluster_mitigation Strategy Categories noise_sources Sources of Noise instrumental_noise Instrumental (e.g., Dark Current, Read Noise) external_noise External (e.g., Stray Light, Vibrations) sample_noise Sample-Induced (e.g., Particulates, Bubbles) mitigation Mitigation Strategies instrument_config Instrument Configuration (e.g., Cooled Detector, Averaging) instrumental_noise->instrument_config Addressed by env_control Environmental Control (e.g., Shielding, Stable Table) external_noise->env_control Addressed by sample_prep Proper Sample Prep (e.g., Filtering, Degassing) sample_noise->sample_prep Addressed by

Caption: Logical relationship between common sources of spectroscopic noise and their solutions.

References

Troubleshooting poor recovery of Isopromethazine hydrochloride in extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopromethazine Hydrochloride Extraction

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of this compound, ensuring optimal recovery and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its extraction be challenging?

Isopromethazine is a phenothiazine derivative, which is a class of basic drugs.[1][2] As a structural isomer of Promethazine, its effective extraction is critical for accurate quantification.[3] Challenges in extraction can arise from its physicochemical properties, such as its pKa and solubility, which dictate the optimal conditions for partitioning between aqueous and organic phases. Additionally, complex biological matrices can introduce interferences or lead to issues like emulsion formation during liquid-liquid extraction.

Q2: What are the most common methods for extracting this compound?

The two most prevalent and effective methods for extracting this compound and other phenothiazine derivatives from various matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][5] LLE is a traditional method based on the differential solubility of the analyte in two immiscible liquids, while SPE uses a solid sorbent to adsorb the analyte, which is then washed and eluted.

Q3: What are the most critical parameters to control for a successful extraction?

For any extraction method, controlling the pH of the sample is paramount. Since Isopromethazine is a basic compound, adjusting the pH ensures it is in the correct ionization state for optimal retention (SPE) or partitioning (LLE). Other critical parameters include the choice of an appropriate organic solvent (for LLE) or SPE sorbent and a suitable elution solvent (for SPE) that can effectively disrupt the analyte-sorbent interactions.[6][7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for developing and troubleshooting extraction protocols.

PropertyValueReference
Chemical Name N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride[8]
Molecular Formula C₁₇H₂₀N₂S · HCl[9]
Molecular Weight 320.88 g/mol [9]
CAS Number 5568-90-1[9]
pKa ~9.1 (Estimated, similar to Promethazine)
Solubility Water: Slightly Soluble (with sonication) Methanol: Slightly Soluble Chloroform: Slightly Soluble[10]
Appearance White to Off-White Solid[10]

Troubleshooting Poor Recovery

This section provides specific guidance for troubleshooting low recovery rates in both Liquid-Liquid and Solid-Phase Extraction methods.

Troubleshooting Liquid-Liquid Extraction (LLE)

Q: My recovery of this compound is low and inconsistent using LLE. What are the likely causes?

Poor recovery in LLE is often traced back to one of four key areas: suboptimal pH of the aqueous phase, an inappropriate choice of extraction solvent, the formation of emulsions, or issues with the physical extraction process itself.

  • Suboptimal pH: Isopromethazine is a basic drug. For it to partition effectively into an organic solvent, it must be in its neutral, un-ionized form. This is achieved by adjusting the pH of the aqueous sample to be at least 2 units above its pKa (~9.1). An optimal sample pH is typically in the range of 11.0-12.0.[4]

  • Incorrect Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. For phenothiazines, solvents like chloroform or mixtures such as ethyl acetate/n-hexane/isopropanol have been shown to be effective.[4][11]

  • Emulsion Formation: Vigorous shaking of samples, especially those with high lipid or protein content, can lead to the formation of a stable emulsion between the aqueous and organic layers.[12] This emulsion can trap the analyte, preventing its transfer to the organic phase and leading to significant loss.[13]

  • Insufficient Phase Separation or Mixing: Incomplete separation of the aqueous and organic layers can lead to contamination and inaccurate volume measurements. Conversely, inadequate mixing can result in incomplete extraction and low recovery.

Q: I'm observing a persistent emulsion layer. How can I prevent or break it?

Emulsions are a common problem in LLE.[12] The following techniques can be employed:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This minimizes the agitation that causes emulsions while still providing sufficient surface area for extraction.[12]

  • "Salting Out": Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[12]

  • Centrifugation: If the sample volume is appropriate, centrifuging the mixture can effectively break the emulsion.[12]

  • Phase Separation Paper: Pass the entire mixture through specialized phase separation filter paper, which is highly silanized and allows only the organic phase to pass through.[12]

Troubleshooting Solid-Phase Extraction (SPE)

Q: I'm experiencing poor this compound recovery with my SPE protocol. Where should I start troubleshooting?

For SPE, poor recovery is typically due to an incorrect choice of sorbent, improper sample pH, analyte breakthrough during loading, or an inefficient elution step.

  • Incorrect Sorbent: For a basic compound like Isopromethazine, reversed-phase sorbents (e.g., C18, RP8) are commonly used.[14][15] Under the correct pH, the un-ionized drug is retained by hydrophobic interactions.

  • Analyte Breakthrough: This occurs when the analyte fails to be retained on the cartridge during sample loading and is lost to the waste. This can be caused by a sample solvent that is too strong, an excessively high flow rate, or overloading the cartridge capacity.[7] Always analyze the flow-through and wash fractions to check for breakthrough.[7]

  • Suboptimal pH: The sample pH must be adjusted to ensure the analyte is in a state that will be retained by the sorbent. For C18 cartridges, the pH should be adjusted to a basic level (e.g., pH 11) to ensure the Isopromethazine is in its neutral form.

  • Inefficient Elution: The elution solvent may not be strong enough or have the correct properties to desorb the analyte from the sorbent. For reversed-phase SPE, this often means the organic content of the elution solvent is too low. For phenothiazines, a mixture of chloroform and acetonitrile has proven effective for elution.[14][15]

Q: My analyte is retained, but I cannot elute it from the cartridge. What can I do?

This indicates a very strong interaction between the analyte and the sorbent, and your elution solvent is too weak.

  • Increase Organic Strength: For reversed-phase sorbents, increase the percentage of the strong organic solvent (e.g., methanol, acetonitrile) in your elution mixture.

  • Change Solvent: Consider using a stronger elution solvent. For example, a mixture of chloroform and acetonitrile (8:2) has been successfully used to elute phenothiazines from C18 cartridges.[14][15]

  • Optimize Flow Rate: A slow flow rate during elution allows for maximum interaction time between the solvent and the analyte-sorbent complex, improving recovery.

Experimental Protocols

The following are generalized starting protocols. Optimization may be required for specific matrices and analytical requirements.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1 mL of the aqueous sample (e.g., plasma, urine), add a suitable internal standard.

  • pH Adjustment: Alkalinize the sample to a pH of approximately 11.6 by adding 0.6M or 2M NaOH.[4]

  • Solvent Addition: Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate/n-hexane/isopropanol in a 16:3:1 ratio).[4]

  • Extraction: Gently mix the sample by swirling or rocking for 10-15 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC analysis.

Protocol 2: Solid-Phase Extraction (SPE) with C18 Cartridge

This protocol is based on methods developed for other phenothiazine derivatives.[14][15]

  • Sample Preparation: To 1 mL of sample (e.g., plasma, urine), add 2 mL of 0.1M NaOH and 7 mL of distilled water.[14][15]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Apply the prepared sample to the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences. Using even small amounts of organic solvent in the wash step may cause premature elution of the analyte.[14]

  • Drying: Dry the cartridge thoroughly under a full vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the Isopromethazine with 1-2 mL of a chloroform-acetonitrile mixture (8:2 v/v) into a clean collection tube.[14][15]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and volume for your analytical instrument.

Visualizations

Troubleshooting Workflow

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) start Poor Isopromethazine Recovery lle_q1 Is pH > 11? start->lle_q1 Using LLE spe_q1 Analyte in flow-through (Breakthrough)? start->spe_q1 Using SPE lle_a1_no Adjust sample to pH 11-12 with NaOH lle_q1->lle_a1_no No lle_q2 Emulsion Present? lle_q1->lle_q2 Yes lle_a1_no->lle_q2 lle_a2_yes Add salt (brine) Centrifuge Use gentle mixing lle_q2->lle_a2_yes Yes lle_q3 Is solvent appropriate? (e.g., Chloroform, Ethyl Acetate mix) lle_q2->lle_q3 No lle_a2_yes->lle_q3 lle_a3_no Test alternative organic solvents lle_q3->lle_a3_no No lle_ok Recovery Improved lle_q3->lle_ok Yes lle_a3_no->lle_ok spe_a1_yes Check sample pH (should be basic for C18) Reduce flow rate Ensure sample solvent is weak spe_q1->spe_a1_yes Yes spe_q2 Analyte retained but not eluting? spe_q1->spe_q2 No spe_a1_yes->spe_q2 spe_a2_yes Increase organic strength of elution solvent (e.g., use Chloroform/Acetonitrile) spe_q2->spe_a2_yes Yes spe_q3 Using correct sorbent? (e.g., C18) spe_q2->spe_q3 No spe_a2_yes->spe_q3 spe_a3_no Select appropriate reversed-phase sorbent spe_q3->spe_a3_no No spe_ok Recovery Improved spe_q3->spe_ok Yes spe_a3_no->spe_ok

Caption: A troubleshooting decision tree for poor this compound recovery.

Key Chemical Properties for Extraction

Caption: Key properties of Isopromethazine HCl relevant to extraction strategies.

References

Minimizing Isopromethazine hydrochloride adsorption to labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of Isopromethazine hydrochloride to laboratory ware.

Troubleshooting Guide

Researchers encountering issues with this compound loss during experiments can consult the following troubleshooting guide. The primary cause of sample loss is often non-specific binding to labware surfaces.

dot digraph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label="Problem Identification"; style="rounded"; bgcolor="#E8F0FE"; "start" [label="Inconsistent or low this compound concentration detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "check_adsorption" [label="Hypothesis: Adsorption to labware?"]; }

subgraph "cluster_1" { label="Investigation & Solution"; style="rounded"; bgcolor="#E6F4EA"; "material_selection" [label="Select appropriate labware material"]; "surface_treatment" [label="Consider labware surface treatment"]; "buffer_optimization" [label="Optimize buffer conditions"]; "additives" [label="Use additives in your solution"]; }

subgraph "cluster_2" { label="Verification"; style="rounded"; bgcolor="#FEF7E0"; "quantify_recovery" [label="Quantify this compound recovery"]; "successful" [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "re-evaluate" [label="Re-evaluate and try alternative strategies"]; }

"start" -> "check_adsorption"; "check_adsorption" -> "material_selection" [label="Initial Step"]; "material_selection" -> "surface_treatment" [label="If problem persists"]; "surface_treatment" -> "buffer_optimization" [label="If problem persists"]; "buffer_optimization" -> "additives" [label="If problem persists"]; "additives" -> "quantify_recovery"; "quantify_recovery" -> "successful" [label="Recovery is high"]; "quantify_recovery" -> "re-evaluate" [label="Recovery is low"]; "re-evaluate" -> "material_selection"; } Troubleshooting workflow for this compound adsorption.

Issue: Inconsistent or lower than expected concentrations of this compound in your samples.

This issue is often attributable to the non-specific adsorption of the compound to the surfaces of laboratory plastics and glassware.

Step 1: Evaluate Your Labware Material

  • Problem: Standard polystyrene (PS) and polypropylene (PP) labware can exhibit significant adsorption of hydrophobic and positively charged molecules like this compound.[1]

  • Solution: Whenever possible, use glass containers, particularly borosilicate glass, which tends to show lower adsorption for many compounds compared to plastics.[2] For applications requiring plasticware, consider using low-binding microplates or tubes. These are often surface-treated to be more hydrophilic and reduce hydrophobic interactions.

Step 2: Optimize Your Buffer and Solution Conditions

  • Problem: The pH and ionic strength of your solution can influence the electrostatic interactions between this compound and the labware surface.

  • Solution:

    • Adjust pH: The charge of both your compound and the labware surface can be pH-dependent. Experiment with slight adjustments to your buffer's pH to find a point where electrostatic attraction is minimized.

    • Increase Salt Concentration: Adding neutral salts (e.g., NaCl or KCl) to your buffer can help to shield electrostatic interactions between the positively charged this compound and potentially negatively charged surfaces on some labware.[3]

Step 3: Employ Additives in Your Solution

  • Problem: Hydrophobic interactions are a major driver of non-specific binding.

  • Solution:

    • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 20 (typically at a concentration of 0.01-0.1%), can disrupt hydrophobic interactions and prevent the compound from sticking to plastic surfaces.[4]

    • Add a Blocking Protein: For some applications, particularly in cell-based assays, adding a blocking protein like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on the labware.

Step 4: Consider Labware Surface Treatments

  • Problem: The inherent properties of the labware surface are conducive to adsorption.

  • Solution:

    • Silanization: For glassware, silanization can be used to create a more inert surface.

    • Plasma Treatment: Some specialized low-binding plasticware is treated with plasma to create a more hydrophilic and less interactive surface.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for this compound?

Non-specific binding refers to the unintended adhesion of molecules to surfaces other than the intended target. This compound, as a phenothiazine derivative, has a chemical structure that can lead to both hydrophobic and electrostatic interactions with labware surfaces, causing a reduction in the effective concentration of the compound in your experiment and leading to inaccurate results.[5][6]

Q2: Which type of labware is best for working with this compound?

While glass is often a good starting point, the "best" material can be application-dependent. For many applications, borosilicate glass or specialized low-binding plasticware is recommended. It is advisable to test a few options for your specific experimental conditions.

Q3: I'm seeing significant loss of my compound even with low-binding tubes. What else can I do?

If you are still experiencing compound loss, a combination of the strategies outlined in the troubleshooting guide is your best approach. Try optimizing your buffer with increased salt concentration and adding a surfactant like Tween 20.

Q4: Will adding surfactants or blocking proteins interfere with my downstream assay?

This is a critical consideration. The compatibility of any additive must be validated for your specific assay. Surfactants can affect cell viability in cell-based assays, and blocking proteins can interfere with protein-binding studies. Always run appropriate controls to assess the impact of any additives.

Q5: How can I quantify the extent of this compound adsorption to my labware?

You can perform a recovery study. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This involves preparing a known concentration of your compound, exposing it to the labware under your experimental conditions, and then measuring the concentration of the compound remaining in the solution.

Quantitative Data Summary

The following table summarizes the adsorption of related phenothiazine compounds to various labware materials. While specific data for this compound is limited, the data for promethazine and chlorpromazine provide a useful reference.

CompoundLabware MaterialSolutionAdsorption (%)Reference
Promethazine hydrochlorideGlass0.9% NaClNo significant loss[7]
Promethazine hydrochloridePolyvinyl chloride (PVC)0.9% NaClNo significant loss[7]
Promethazine hydrochloridePolyethylene-lined bag0.9% NaClNo significant loss[7]
Chlorpromazine hydrochloridePolyvinyl chloride (PVC)0.9% NaClSignificant binding[8]
Chlorpromazine hydrochloridePolyethylene (inner layer)0.9% NaClSignificant binding (less than PVC)[8]

Experimental Protocols

Protocol: Quantification of this compound Adsorption to Labware

This protocol outlines a method to determine the percentage of this compound that adsorbs to a specific type of labware.

Materials:

  • This compound

  • Selected labware (e.g., polypropylene microcentrifuge tubes, polystyrene 96-well plate, glass vials)

  • Your experimental buffer

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Calibrated pipettes and tips

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water) in a glass volumetric flask.

  • Prepare a Working Solution: Dilute the stock solution in your experimental buffer to a known final concentration (e.g., 10 µg/mL). Prepare this in a glass container.

  • Establish a Standard Curve:

    • Prepare a series of dilutions of your working solution in your experimental buffer to create a standard curve (e.g., 0.5, 1, 2, 5, 10 µg/mL).

    • Immediately analyze these standards by HPLC or UV-Vis spectrophotometry to determine the peak area or absorbance for each concentration.

    • Plot the peak area/absorbance versus concentration and perform a linear regression to obtain the equation of the line.

  • Adsorption Experiment:

    • Aliquot a defined volume of the working solution into the labware you wish to test (e.g., 1 mL into a polypropylene tube). Prepare at least three replicates.

    • As a control, aliquot the same volume of the working solution into glass vials (which are assumed to have minimal adsorption).

    • Incubate the samples under your typical experimental conditions (e.g., room temperature for 2 hours with gentle agitation).

  • Sample Analysis:

    • After the incubation period, carefully transfer the supernatant from each test and control sample to a clean analysis vial (e.g., HPLC vial).

    • Analyze the supernatant from each replicate by HPLC or UV-Vis spectrophotometry to determine the final concentration of this compound.

  • Data Analysis:

    • Use the standard curve to calculate the concentration of this compound in each sample.

    • Calculate the percentage of adsorption for each labware type using the following formula:

      Where:

      • C_control is the average concentration of this compound in the glass control vials.

      • C_test is the average concentration of this compound in the test labware.

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "prep_stock" [label="Prepare Isopromethazine HCl stock solution in glass"]; "prep_working" [label="Prepare working solution in experimental buffer"]; "prep_standards" [label="Prepare standard curve dilutions"]; "analyze_standards" [label="Analyze standards (HPLC/UV-Vis)"]; "generate_curve" [label="Generate standard curve"]; "aliquot_samples" [label="Aliquot working solution into test labware and glass controls"]; "incubate" [label="Incubate under experimental conditions"]; "collect_supernatant" [label="Collect supernatant"]; "analyze_samples" [label="Analyze supernatant from test and control samples"]; "calculate_concentration" [label="Calculate concentration using standard curve"]; "calculate_adsorption" [label="Calculate % adsorption"]; "end" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"start" -> "prep_stock"; "prep_stock" -> "prep_working"; "prep_working" -> "prep_standards"; "prep_working" -> "aliquot_samples"; "prep_standards" -> "analyze_standards"; "analyze_standards" -> "generate_curve"; "aliquot_samples" -> "incubate"; "incubate" -> "collect_supernatant"; "collect_supernatant" -> "analyze_samples"; "analyze_samples" -> "calculate_concentration"; "generate_curve" -> "calculate_concentration"; "calculate_concentration" -> "calculate_adsorption"; "calculate_adsorption" -> "end"; } Workflow for quantifying this compound adsorption.

References

Validation & Comparative

Validating Analytical Methods for Isopromethazine Hydrochloride: A Guide Aligned with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical method validation for Isopromethazine hydrochloride, adhering to the International Council for Harmonisation (ICH) guidelines. While specific, comprehensive validation data for this compound is not extensively published, this guide leverages available information on its analysis and presents comparative data from its structural isomer, Promethazine hydrochloride, to offer a robust framework for validation.

Isopromethazine is a crucial structural isomer and impurity of Promethazine, a widely used antihistamine.[1] Therefore, the effective separation and quantification of Isopromethazine are paramount for the quality control of Promethazine-containing pharmaceuticals.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose.[1]

Core Principles of Method Validation under ICH Guidelines

The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the key validation characteristics to be considered.[2] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methods

Table 1: Comparison of HPLC and UV Spectrophotometry Methods for Promethazine Hydrochloride
Validation ParameterHPLC Method for Promethazine HClUV Spectrophotometry Method for Promethazine HCl
Linearity Range 2-10 µg/ml2-28 µg/ml
Correlation Coefficient (r²) > 0.999[3]Not explicitly stated, but Beer's Law was obeyed[4]
Accuracy (% Recovery) 99.00-100.33%100 ± 0.98%
Precision (% RSD) < 2%< 2%
LOD 0.32 µg/mlNot explicitly stated
LOQ 0.98 µg/mlNot explicitly stated
Specificity Demonstrated through forced degradation studies[5]Based on absorbance at a specific wavelength

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical procedures.

HPLC Method for this compound

This method is designed for the quantitative analysis of Isopromethazine.

1. Materials and Equipment:

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial, HPLC Grade)

  • Triethylamine (HPLC Grade)

  • Water (Deionized or HPLC Grade)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath[1]

2. Chromatographic Conditions:

  • Column: A chiral stationary phase is often utilized for the separation of isomers like Isopromethazine and Promethazine.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with additives like triethylamine to improve peak shape.[4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of Isopromethazine. For the related compound Promethazine, wavelengths around 250 nm are common.

  • Injection Volume: Typically 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound Reference Standard, dissolve in the mobile phase, and dilute to a known volume in a volumetric flask (e.g., 100 µg/mL).[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1-20 µg/mL).[1]

  • Sample Preparation (for a solid dosage form): Weigh and powder a representative number of tablets. Accurately weigh a portion of the powder, extract the analyte with the mobile phase using sonication, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[1]

UV Spectrophotometry Method for Promethazine Hydrochloride

This method can be adapted for the quantification of Isopromethazine, assuming it has a distinct chromophore.

1. Materials and Equipment:

  • This compound Reference Standard

  • Phosphate buffer saline (pH 7.4) or other suitable solvent

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

2. Method:

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum to determine the wavelength of maximum absorbance. For Promethazine, the λmax is around 251 nm.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution as described for the HPLC method, ensuring the final concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Visualizing the Validation Process

To further clarify the workflow and relationships involved in method validation, the following diagrams are provided.

Isopromethazine_Method_Validation_Workflow cluster_Planning 1. Planning and Protocol Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation and Reporting Define_Purpose Define Analytical Method's Intended Purpose Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Specificity Specificity Studies Set_Criteria->Specificity Linearity_Range Linearity and Range Determination Specificity->Linearity_Range Accuracy_Precision Accuracy and Precision Studies Linearity_Range->Accuracy_Precision LOD_LOQ LOD and LOQ Determination Accuracy_Precision->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness Analyze_Data Analyze Experimental Data Robustness->Analyze_Data Compare_Criteria Compare Results with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: Workflow for this compound Analytical Method Validation according to ICH Guidelines.

Validation_Parameters_Relationship cluster_Core_Attributes Core Performance Attributes cluster_Quantitative_Parameters Quantitative Parameters Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Robustness Robustness Method_Validation->Robustness LOQ LOQ Precision->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ->LOD

Caption: Logical Relationship of ICH Method Validation Parameters.

References

Isopromethazine and Promethazine: A Comparative Analysis of Activity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity and potency of isopromethazine and its structural isomer, promethazine. Both are first-generation phenothiazine antihistamines, recognized for their antagonist effects at the histamine H1 receptor, as well as their anticholinergic, sedative, and antiemetic properties.[1][2] The primary structural difference between these two compounds lies in the attachment point of the N,N-dimethylamino side chain to the propyl linker of the phenothiazine core.[3] This guide synthesizes available preclinical data to highlight their similarities and differences, offering a resource for researchers engaged in the study of phenothiazine derivatives.

Quantitative Comparison of Receptor Binding Affinities

Due to the limited availability of quantitative data for isopromethazine in publicly accessible literature, a direct comparison of binding affinities and potencies is challenging.[4][5] The following table summarizes the available data for promethazine and provides a qualitative assessment for isopromethazine based on its structural similarity and available descriptive information.

CompoundReceptor TargetInteraction TypeBinding Affinity (Ki)Potency (IC50/EC50)
Promethazine Histamine H1Antagonist1.4 nMData not widely available
Muscarinic Acetylcholine (M1-M5)AntagonistModerate to HighData not widely available
Alpha-1 AdrenergicAntagonistModerateData not widely available
Dopamine D2AntagonistModerateData not widely available
Serotonin (5-HT2A, 5-HT2C)AntagonistModerateData not widely available
Isopromethazine Histamine H1AntagonistHigh (inferred)Data not available
Muscarinic Acetylcholine (M1-M5)AntagonistModerate to High (inferred)Data not available
Alpha-1 AdrenergicAntagonistModerate (inferred)Data not available
Dopamine D2AntagonistModerate (inferred)Data not available
Serotonin (5-HT2A, 5-HT2C)AntagonistModerate (inferred)Data not available

Note: The binding affinities for isopromethazine are inferred from its pharmacological effects and its structural relationship to promethazine.[4] Specific Ki, IC50, or EC50 values for isopromethazine are not widely reported in the scientific literature.[4][5]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Both isopromethazine and promethazine act as competitive antagonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR) that couples to Gq/11.[4][5] Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] By blocking the binding of histamine to the H1 receptor, isopromethazine and promethazine inhibit this signaling cascade, thereby mitigating allergic and inflammatory responses.[4][5]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Antagonist Isopromethazine / Promethazine Antagonist->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation H1_Binding_Assay_Workflow prep Prepare cell membranes expressing H1 receptors radioligand Add radiolabeled ligand (e.g., [³H]-pyrilamine) prep->radioligand competitor Add varying concentrations of test compound (Isopromethazine/Promethazine) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate filter Separate bound and free ligand via filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Determine IC50 and calculate Ki using Cheng-Prusoff equation quantify->analyze

References

A Comparative Analysis of the Physicochemical Stability of Isopromethazine and Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability profiles of two closely related phenothiazine derivatives: Isopromethazine and its stereoisomer, Promethazine. While extensive stability data is available for Promethazine, a widely used antihistamine, information on Isopromethazine is limited, with its characterization often occurring in the context of being a critical impurity in Promethazine formulations.[1][2] This document synthesizes the available scientific literature to present a comparative analysis, including experimental protocols and visual diagrams to elucidate the stability-indicating analytical workflow.

Introduction to Isopromethazine and Promethazine

Isopromethazine and Promethazine are structural isomers, both belonging to the phenothiazine class of compounds.[1] Their structural similarity results in comparable pharmacological properties, including antihistaminic and anticholinergic effects. However, their subtle structural differences can influence their physicochemical properties, including stability. A comprehensive understanding of their respective stability is crucial for the development of robust analytical methods, stable pharmaceutical formulations, and ensuring drug safety and efficacy.

Comparative Stability Profile

Key Factors Influencing Stability:

The stability of phenothiazine derivatives like Isopromethazine and Promethazine is primarily affected by the following factors:

  • pH: The rate of degradation of Promethazine in solution is pH-dependent.[3]

  • Light: Phenothiazines are known to be photosensitive and can degrade upon exposure to light.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of these compounds.[3][4]

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, a primary degradation pathway.[1][3]

The degradation of Isopromethazine is expected to follow a similar pathway to Promethazine, mainly through oxidation of the sulfur atom to form the corresponding sulfoxide, and potential cleavage of the side chain.[1]

Quantitative Stability Data

While specific quantitative stability data for Isopromethazine is scarce, the following table summarizes the available information for Promethazine, which can serve as a reference for predicting the stability of Isopromethazine.

ParameterPromethazineIsopromethazineReferences
Degradation Kinetics Follows first-order kinetics in an oxygen-saturated acidic medium. The rate increases with increasing pH, reaching a limit at pH 5.Data not available, but expected to be similar to Promethazine.[3]
Thermal Degradation The thermal degradation in aqueous solution is complex, oxygen-dependent, and can be fitted to first-order or zero-order kinetics depending on the concentration.Stated to be stable under normal conditions, with thermal decomposition possible at high temperatures.[4][5]
Photodegradation Known to be photosensitive and degrades upon exposure to light.Expected to be photosensitive, similar to other phenothiazines.[1]
Oxidative Degradation Readily undergoes oxidation, primarily at the sulfur atom, to form Promethazine 5-oxide.Expected to undergo similar oxidative degradation.[1][3]

Experimental Protocols

Stability-Indicating HPLC Method for the Analysis of Promethazine and Isopromethazine

This protocol describes a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating Promethazine from its isomers and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used. For challenging separations of isomers, specialized columns like a UDC-Cholesterol™ column may be required.[2]

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Promethazine HCl and Isopromethazine HCl in a suitable diluent (e.g., 50:50 water/acetonitrile) at a known concentration.

  • Sample Solution: Dissolve the sample to be analyzed in the diluent to achieve a similar concentration as the standard solution.

3. Forced Degradation Study Protocol:

To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose a drug solution to UV light (254 nm) and visible light.

4. Analysis:

Inject the prepared standard, untreated sample, and stressed samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other.

Visualizations

Experimental Workflow for Comparative Stability aAsessment

The following diagram illustrates the logical workflow for conducting a comparative stability study of Isopromethazine and Promethazine.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Comparison A Procure Reference Standards (Isopromethazine & Promethazine) B Develop & Validate Stability-Indicating Method A->B C Acid Hydrolysis B->C Apply Stress Conditions to both compounds D Base Hydrolysis B->D Apply Stress Conditions to both compounds E Oxidative Stress B->E Apply Stress Conditions to both compounds F Thermal Stress B->F Apply Stress Conditions to both compounds G Photolytic Stress B->G Apply Stress Conditions to both compounds H HPLC Analysis of Stressed Samples C->H D->H E->H F->H G->H I Identify & Quantify Degradants H->I J Compare Degradation Profiles I->J K Determine Degradation Kinetics I->K L Assess Relative Stability J->L K->L

Caption: Workflow for a comparative stability study.

Proposed Degradation Pathway of Phenothiazines

This diagram illustrates the primary degradation pathway for phenothiazines like Isopromethazine and Promethazine.

G A Phenothiazine Derivative (Isopromethazine/Promethazine) B Oxidative Stress (e.g., H₂O₂) A->B D Side Chain Cleavage Products A->D Hydrolysis/Photolysis C Sulfoxide Derivative B->C Oxidation of Sulfur

References

A Comparative Guide to Validating HPLC and UV-Visible Spectrophotometry Methods for Isopromethazine Hydrochloride Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Isopromethazine hydrochloride, a known impurity and structural isomer of the antihistamine promethazine hydrochloride, requires precise analytical methods to ensure the safety and efficacy of the final drug product. This guide provides a detailed comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—for the validation of a method to quantify this compound impurities.

High-Performance Liquid Chromatography is widely regarded as the gold standard for impurity profiling due to its high specificity and sensitivity, allowing for the separation and quantification of individual impurities.[1] In contrast, UV-Visible Spectrophotometry offers a simpler, more cost-effective approach, though it generally lacks the specificity to distinguish between structurally similar compounds. This guide presents experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their analytical needs.

Comparative Analysis of Method Performance

The selection of an analytical method for impurity quantification is a balance between performance, specificity, and efficiency. The following tables summarize the validation parameters for a specific HPLC method for Isopromethazine analysis and a representative UV-Visible Spectrophotometry method for the analysis of the parent compound, Promethazine Hydrochloride. The UV-Visible Spectrophotometry data is provided as a baseline for comparison, illustrating the typical performance of this technique for this class of compounds.

Table 1: Comparison of Chromatographic and Spectrophotometric Conditions

ParameterHPLC Method for Isopromethazine ImpuritiesUV-Visible Spectrophotometry for Promethazine HCl
Instrumentation HPLC system with a UV detectorDual beam UV-Visible Spectrophotometer
Column/Wavelength Chiral Stationary Phase251 nm
Mobile Phase/Solvent Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v)Phosphate Buffer Saline (pH 7.4)
Flow Rate/Scan Range 1.0 mL/min200-400 nm
Detection UV at 254 nmUV Absorbance
Temperature 20°CAmbient

Table 2: Comparison of Validation Parameters

Validation ParameterHPLC Method for IsopromethazineUV-Visible Spectrophotometry for Promethazine HCl
Linearity (r²) > 0.999[2]0.9996[3]
Linearity Range 1-20 µg/mL[2]0.125-12 µg/mL[3]
Accuracy (% Recovery) 98.0 - 102.0%[2]98.7 - 103.6%[3]
Precision (% RSD) < 2.0%[2]< 2.0%
Limit of Detection (LOD) 0.04 µg/mL[2][4]Not specified
Limit of Quantification (LOQ) 0.07 µg/mL[2][4]Not specified
Specificity High (separates isomers)Low (measures total absorbance)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to method validation. The following sections provide the methodologies for the HPLC and UV-Visible Spectrophotometry techniques discussed in this guide.

High-Performance Liquid Chromatography (HPLC) Method for Isopromethazine

This method is designed for the specific and sensitive quantification of Isopromethazine in the presence of its isomers and other related substances.[2]

1. Materials and Reagents:

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial, HPLC Grade)

  • Triethylamine (HPLC Grade)

  • Water (Deionized or HPLC Grade)

2. Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., Vancomycin Chirobiotic V, 250 x 4.6 mm)[4]

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, by volume)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 20°C[4]

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).[2]

4. Sample Preparation (for a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to the target concentration of Isopromethazine and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to extract the analyte.[2]

  • Dilute to volume with the mobile phase and mix well.[2]

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

UV-Visible Spectrophotometry Method for Promethazine Hydrochloride

This method provides a simple and rapid estimation of Promethazine Hydrochloride in a given solution. It is important to note that this method is not specific for Isopromethazine and will measure the total absorbance of all UV-active species at the selected wavelength.[3]

1. Materials and Reagents:

  • Promethazine Hydrochloride Reference Standard

  • Phosphate Buffer Saline (pH 7.4)

2. Spectrophotometric Conditions:

  • Instrument: Dual beam UV-Visible Spectrophotometer

  • Scan Range: 200-400 nm

  • Analysis Wavelength (λmax): 251 nm[3]

  • Blank: Phosphate Buffer Saline (pH 7.4)

3. Standard Solution Preparation:

  • Stock Solution (500 µg/mL): Accurately weigh approximately 100.0 mg of Promethazine HCl and dissolve it in Phosphate Buffer Saline pH 7.4 in a 200.0 mL volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Phosphate Buffer Saline pH 7.4 to achieve concentrations in the desired calibration range (e.g., 0.125-12 µg/mL).[3]

4. Sample Preparation:

  • Prepare the sample in Phosphate Buffer Saline pH 7.4 to obtain a concentration within the linear range of the method.

  • Filter the solution if necessary to remove any particulate matter.

Visualizing the HPLC Validation Workflow

A systematic workflow is essential for the successful validation of an analytical method. The following diagram, generated using the DOT language, illustrates the logical progression of an HPLC method validation for this compound impurities.

HPLC_Validation_Workflow start Start: Method Development and Optimization protocol Define Validation Protocol (ICH Guidelines) start->protocol specificity Specificity (Peak Purity, Resolution from Isomers) protocol->specificity linearity Linearity & Range (Calibration Curve, r²) protocol->linearity accuracy Accuracy (% Recovery of Spiked Samples) protocol->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) protocol->lod_loq robustness Robustness (Variations in Method Parameters) protocol->robustness solution_stability Solution Stability protocol->solution_stability system_suitability System Suitability Testing (SST) (Resolution, Tailing Factor, Plate Count) specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability solution_stability->system_suitability validation_report Compile Validation Report system_suitability->validation_report end_point Validated Method for Routine Use validation_report->end_point

Workflow for HPLC Method Validation.

References

Inter-laboratory comparison of Isopromethazine hydrochloride analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Isopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound. The information presented is collated from published research and aims to assist laboratories in selecting the most appropriate method based on their specific requirements for accuracy, precision, and efficiency. While a direct inter-laboratory comparison study was not publicly available, this guide serves as a virtual comparison based on reported performance data.

Introduction to this compound and its Analysis

This compound is a phenothiazine derivative and a structural isomer of promethazine, possessing antihistaminic and sedative properties.[1] Accurate and reliable quantification of Isopromethazine is crucial for pharmaceutical quality control and formulation development, necessitating the use of validated analytical methods. The structural similarity to promethazine and other related substances presents a significant analytical challenge, requiring highly selective methods to ensure accurate measurement.[1]

This guide focuses on the two most prevalent analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for HPLC and UV-Visible Spectrophotometry based on published studies.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry
Linearity Range Good linearity (r > 0.999) in the range of 1-20 µg/mL has been reported for related compounds.[2]2-28 µg/mL (Beer's Law obeyed)[2]
Accuracy (% Recovery) Typically between 98% and 102%.[2]Not explicitly stated in the reviewed literature, but generally acceptable for pharmaceutical analysis.
Precision (RSD%) A relative standard deviation of less than 2% is generally achievable.Not explicitly stated in the reviewed literature, but expected to be slightly higher than HPLC.
Limit of Detection (LOD) A sensitive LC-MS method for a related compound was developed, suggesting high sensitivity is possible.[2]A catalytic spectrophotometric method for a related compound reported a detection limit of 9.32 × 10⁻¹⁰ mol L⁻¹.[3]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at the lower end of the linearity range.Not explicitly stated, but quantifiable at the lower end of the linearity range.
Specificity High specificity, capable of separating Isopromethazine from its isomers and impurities, especially with chiral stationary phases.[1]Lower specificity, as compounds with similar chromophores can have overlapping absorption spectra.[2]
Instrumentation Cost HighLow
Analysis Time Longer run times (e.g., < 11 min for a chromatographic run).[2]Rapid measurements.
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies are crucial for replicating analytical results. The following are representative protocols for HPLC and UV-Visible Spectrophotometry based on available literature.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for promethazine and is suitable for the analysis of Isopromethazine.[1][2]

1. Materials and Reagents:

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Acetic Acid (Glacial, HPLC Grade)

  • Triethylamine (HPLC Grade)

  • Deionized or HPLC Grade Water

  • Phosphate Buffer

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as a Vancomycin Chirobiotic V column (250 x 4.6 mm), is recommended for separating isomers.[2] Alternatively, a C8 column (150 mm x 4.6 mm, 3 µm particle size) can be used.[4]

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (100:0.1:0.1 v/v/v) or acetonitrile and 25mM phosphate buffer (pH 7.0) at a 50:50 (v/v) ratio.[2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV detector set at 254 nm or 249 nm.[2][4]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-20 µg/mL).[1]

4. Sample Preparation (for a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of Isopromethazine and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to extract the analyte.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

UV-Visible Spectrophotometric Method

This protocol is based on the formation of a colored product after an oxidation reaction.[2]

1. Materials and Reagents:

  • This compound Reference Standard

  • Sodium Hypochlorite Solution

  • Sulfuric Acid

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in deionized water.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 2-28 µg/mL.

4. Procedure:

  • To a set of volumetric flasks, add the standard solutions.

  • Add sodium hypochlorite solution in a sulfuric acid medium to each flask.

  • Allow the reaction to proceed to form a pinkish-red colored product.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is approximately 518 nm.[2]

  • Construct a calibration curve by plotting absorbance versus concentration.

5. Sample Analysis:

  • Prepare the sample solution as described for the HPLC method, but using deionized water as the solvent.

  • Treat the sample solution with sodium hypochlorite and sulfuric acid in the same manner as the standard solutions.

  • Measure the absorbance and determine the concentration of this compound from the calibration curve.

Visualizing the Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency test or round-robin test, is a valuable tool for assessing the performance of different laboratories and analytical methods.[5] The following diagram illustrates the typical workflow of such a study.

InterLab_Comparison_Workflow Start Study Design and Protocol Development Sample_Prep Preparation and Distribution of Homogeneous Samples Start->Sample_Prep Lab_Analysis Analysis of Samples by Participating Laboratories Sample_Prep->Lab_Analysis Data_Submission Submission of Analytical Results to Coordinator Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Data (e.g., z-scores) Data_Submission->Statistical_Analysis Performance_Eval Evaluation of Laboratory Performance Statistical_Analysis->Performance_Eval Report Issuance of Final Report and Recommendations Performance_Eval->Report End Corrective Actions and Method Improvement Report->End

Caption: Workflow of a typical inter-laboratory comparison study.

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Injection Injection of Samples and Standards Sample_Prep->Injection Standard_Prep Standard Preparation (Stock and Working Solutions) Standard_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Data_Acquisition Data Acquisition and Peak Integration Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: Logical workflow for the HPLC analysis of Isopromethazine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Isopromethazine and structurally related phenothiazine compounds. Due to the limited availability of specific quantitative pharmacokinetic data for Isopromethazine in publicly accessible literature, this guide leverages established information on its isomer, Promethazine, and other prominent phenothiazine derivatives to provide a comparative context. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Pharmacokinetic Data of Phenothiazine Derivatives

The following table summarizes key pharmacokinetic parameters for a selection of phenothiazine compounds. It is anticipated that the pharmacokinetic profile of Isopromethazine will be broadly similar to that of Promethazine and other phenothiazines, characterized by extensive hepatic metabolism and a large volume of distribution.

CompoundAdministration RouteBioavailability (%)Tmax (hours)Cmax (ng/mL)Volume of Distribution (L/kg)Elimination Half-life (hours)Primary Metabolizing Enzyme(s)
Isopromethazine OralData not available (likely low due to first-pass metabolism)Data not availableData not availableData not available (expected to be large)Data not availableLikely CYP450 enzymes
Promethazine Oral251.5 - 32.4 - 18.0~3012 - 15CYP2D6
Intravenous1004 - 1010.01.14 L/min (Clearance)12 - 15CYP2D6
Chlorpromazine Oral10 - 801 - 4VariesHigh~30CYP2D6, CYP1A2
Perphenazine Oral~401 - 3Varies10 - 348 - 12CYP2D6
Prochlorperazine OralLow~51.0 - 3.612.98CYP2D6
Intravenous100-Varies14.07.5CYP2D6
Fluphenazine Oral2.70.5VariesHigh14.7 - 15.3CYP2D6
Triflupromazine OralData not available2.8 ± 0.50.53 - 3.09High12.5 ± 1.4CYP2D6

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of pharmacokinetic parameters. Below are representative protocols for the analysis of phenothiazine compounds in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Phenothiazine Analysis in Human Plasma

This protocol describes a common method for extracting phenothiazine derivatives from human plasma prior to chromatographic analysis.

Materials:

  • Human plasma samples

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol

  • Acetonitrile

  • Ammonium acetate buffer (pH 5.0)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of human plasma, add a suitable internal standard. Vortex briefly to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the phenothiazine analytes from the cartridge with 2 mL of a mixture of acetonitrile and methanol (e.g., 90:10 v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for injection into the analytical system.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general HPLC method for the quantification of phenothiazines.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 15:85 v/v, pH 5.0).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 254 nm.[1]

Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the phenothiazine concentration in the plasma samples by comparing their peak areas to the calibration curve.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is often employed.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analytes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each phenothiazine and the internal standard.

  • Collision Energy and other MS parameters: Optimized for each analyte.

Data Analysis:

  • Similar to the HPLC method, construct a calibration curve and quantify the analytes based on their peak area ratios relative to the internal standard.

Mandatory Visualizations

Signaling Pathway of Histamine H1 Receptor Antagonism

Isopromethazine and related phenothiazines primarily act as antagonists at the Histamine H1 receptor. The following diagram illustrates the downstream signaling cascade that is inhibited by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Histamine Histamine Histamine->H1R Activates Isopromethazine Isopromethazine (Antagonist) Isopromethazine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and its inhibition by Isopromethazine.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a pharmacokinetic study of a phenothiazine compound.

G cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_analysis Data Interpretation Dosing Drug Administration (e.g., Oral, IV) BloodSampling Blood Sampling (Time-course) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation Extraction Analyte Extraction (e.g., SPE, LLE) PlasmaSeparation->Extraction LCMS LC-MS/MS or HPLC Analysis Extraction->LCMS PK_Modeling Pharmacokinetic Modeling & Analysis LCMS->PK_Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½, etc.) PK_Modeling->Parameters

Caption: General experimental workflow for a pharmacokinetic study of phenothiazines.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Isopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isopromethazine hydrochloride, a phenothiazine derivative, requires careful handling and disposal in accordance with regulatory guidelines to mitigate risks to human health and aquatic ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Profile and Safety Considerations

Before handling this compound, it is crucial to be aware of its hazard profile. Personal protective equipment (PPE) should always be used.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1]Respiratory protection, gloves, lab coat
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[1]Protective gloves, lab coat
Eye Irritation Causes serious eye irritation/damage.[1]Eye protection (goggles or face shield)
Environmental Hazard Harmful or toxic to aquatic life with long-lasting effects.[1]N/A

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, regional, and national regulations. The following is a general procedural guide.

Step 1: Waste Identification and Classification

The first critical step is to determine if the this compound waste is classified as hazardous. In the United States, this determination is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] Pharmaceutical waste may be considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste. Given that this compound is harmful if swallowed and an environmental hazard, it is likely to be managed as a hazardous waste.

Step 2: Segregation and Containment

Proper segregation of chemical waste is paramount to prevent accidental mixing with incompatible substances.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • For RCRA hazardous pharmaceutical waste, a designated black container is often used in healthcare and research settings.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

  • Store the sealed container in a designated, secure, and well-ventilated waste accumulation area.

  • Storage should be away from sources of ignition and heat.[1]

Step 4: Arrange for Professional Disposal

Disposal of hazardous chemical waste must be handled by a licensed and approved waste disposal contractor.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • The waste will typically be transported to a permitted treatment, storage, and disposal facility (TSDF).

  • The most common method for the final treatment of hazardous pharmaceutical waste is incineration at a licensed facility.[3]

Prohibited Disposal Methods

  • Do NOT pour this compound down the drain. This is strictly prohibited for hazardous pharmaceutical waste and can lead to the contamination of water supplies.[3][4] The substance is harmful to aquatic life.[1]

  • Do NOT dispose of this compound in the regular trash. Improper disposal in household or laboratory trash can lead to environmental contamination and potential harm to waste handlers.

Disposal Workflow

The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound.

G cluster_0 A Start: Isopromethazine Hydrochloride Waste Generated B Step 1: Classify Waste (Consult SDS & Regulations) A->B C Is it RCRA Hazardous Waste? B->C D Step 2: Segregate in Designated Black Container C->D Yes E Manage as Non-Hazardous Pharmaceutical Waste (Follow Institutional Protocol) C->E No F Step 3: Label Container 'Hazardous Waste - Isopromethazine HCl' D->F J End: Disposal Complete E->J G Store in Secure Waste Accumulation Area F->G H Step 4: Contact EHS for Licensed Disposal Contractor G->H I Waste transported to permitted TSDF for Incineration H->I I->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the relevant local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Isopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Isopromethazine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

This compound is a substance that presents several health hazards. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may lead to an allergic skin reaction.[1] Prolonged or repeated exposure may cause damage to organs.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for various stages of handling.

Operation Eye and Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.[2]Two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.[3][4]An N-95 or N-100 particle mask is recommended. If engineering controls are not sufficient, a chemical cartridge-type respirator may be necessary.[2][3]A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]
Solution Preparation and Handling Chemical splash goggles. A face shield is required if there is a risk of splashing.[2]Impervious gloves (e.g., Nitrile) are recommended. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[2][5]Not generally required if working in a well-ventilated area or a chemical fume hood.[6]A laboratory coat should be worn.[2]
Spill Cleanup Chemical splash goggles and a face shield.[2]Chemical-resistant gloves (e.g., Nitrile).[6]For large spills, a self-contained breathing apparatus may be necessary.[1][7]Impervious protective clothing to prevent skin contact.[5]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[8]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

  • Keep the container tightly sealed when not in use.[1]

2. Handling and Preparation:

  • All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation of dust.[6]

  • Before handling, ensure all necessary PPE is donned correctly.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid the formation of dust and aerosols.[6]

3. Disposal Plan:

  • All waste materials, including contaminated PPE, empty containers, and excess chemical, must be disposed of as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1]

  • Do not allow the substance to enter drains or watercourses.[6]

  • Waste should be collected in clearly labeled, sealed containers.[5]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance. For large spills, dike the area to prevent spreading.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material using spark-proof tools and place it in a sealed container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Visual Workflow Guides

The following diagrams illustrate the standard procedures for handling this compound and responding to a chemical spill.

G Standard Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage & Disposal A Don Appropriate PPE C Weigh/Measure Chemical A->C B Prepare Well-Ventilated Workspace B->C D Prepare Solution (if applicable) C->D E Clean Workspace D->E H Store in Tightly Sealed Container D->H F Doff and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose of Waste According to Regulations H->I

Caption: Workflow for the standard handling of this compound.

G Chemical Spill Response for this compound cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others and Supervisor Evacuate->Alert Ventilate Ensure Proper Ventilation Alert->Ventilate DonPPE Don Appropriate Spill PPE Ventilate->DonPPE Contain Contain the Spill DonPPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate DisposeWaste Dispose of Waste as Hazardous Decontaminate->DisposeWaste

Caption: Step-by-step response plan for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopromethazine hydrochloride
Reactant of Route 2
Isopromethazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.